BMS-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGGBHCJSAEIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of LIM Kinase (LIMK) Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin dynamics. They are key downstream effectors of the Rho GTPase signaling pathway and act by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. This inactivation leads to the stabilization of actin filaments, impacting cellular processes such as motility, morphology, and division. Dysregulation of the LIMK signaling pathway has been implicated in various pathologies, including cancer metastasis and neurological disorders, making LIMK an attractive therapeutic target. This technical guide provides an in-depth overview of the LIMK signaling pathway, the mechanism of action of LIMK inhibitors, and a framework for their preclinical and clinical evaluation. While specific data for a "BMS-3" LIMK inhibitor is not publicly available, this document serves as a comprehensive resource on the broader class of LIMK inhibitors.
The LIMK Signaling Pathway
The LIM kinase family consists of two highly homologous proteins, LIMK1 and LIMK2.[1][2] They are characterized by the presence of two N-terminal LIM domains, a PDZ domain, and a C-terminal kinase domain.[2][3] The activity of LIMK is primarily regulated by upstream kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[1][2][3]
The canonical LIMK signaling pathway is initiated by the activation of Rho family GTPases (Rho, Rac, and Cdc42).[1] Activated Rho GTPases in turn activate their downstream effectors, ROCK and PAK.[1][3] ROCK and PAK then phosphorylate LIMK1 at Threonine-508 and LIMK2 at Threonine-505 within their activation loops, leading to their activation.[1]
Once activated, LIMK phosphorylates cofilin at Serine-3.[1] This phosphorylation event inhibits the actin-depolymerizing and severing activity of cofilin.[4] The inactivation of cofilin results in the accumulation and stabilization of filamentous actin (F-actin), leading to changes in the cytoskeleton that promote cell migration, invasion, and proliferation.[3][5]
// Nodes RhoGTPases [label="Rho GTPases\n(Rho, Rac, Cdc42)", fillcolor="#F1F3F4"]; ROCK [label="ROCK", fillcolor="#F1F3F4"]; PAK [label="PAK", fillcolor="#F1F3F4"]; LIMK [label="LIMK1 / LIMK2", fillcolor="#FBBC05"]; Cofilin [label="Cofilin (Active)", fillcolor="#34A853"]; pCofilin [label="p-Cofilin (Inactive)", fillcolor="#EA4335"]; Actin_Depolymerization [label="Actin Depolymerization &\nFilament Severing", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Actin_Stabilization [label="Actin Filament\nStabilization", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Cell_Processes [label="Cell Migration, Invasion,\nProliferation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RhoGTPases -> ROCK [label="Activates"]; RhoGTPases -> PAK [label="Activates"]; ROCK -> LIMK [label="Phosphorylates (Thr505/508)"]; PAK -> LIMK [label="Phosphorylates (Thr508)"]; LIMK -> Cofilin [label="Phosphorylates (Ser3)"]; Cofilin -> Actin_Depolymerization [style=dashed]; pCofilin -> Actin_Stabilization; Actin_Stabilization -> Cell_Processes; } Caption: The canonical LIMK signaling pathway.
Mechanism of Action of LIMK Inhibitors
LIMK inhibitors are small molecules designed to bind to the ATP-binding pocket of the LIMK kinase domain, thereby preventing the phosphorylation of cofilin. By inhibiting LIMK activity, these compounds restore the actin-depolymerizing function of cofilin, leading to a reduction in stabilized F-actin. This ultimately results in the inhibition of cancer cell motility, invasion, and metastatic potential.
// Nodes LIMK [label="LIMK1 / LIMK2", fillcolor="#FBBC05"]; LIMK_Inhibitor [label="LIMK Inhibitor\n(e.g., this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cofilin [label="Cofilin (Active)", fillcolor="#34A853"]; pCofilin [label="p-Cofilin (Inactive)", fillcolor="#EA4335"]; Actin_Depolymerization [label="Increased Actin\nDepolymerization", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Inhibition_Cell_Processes [label="Inhibition of Cell\nMigration & Invasion", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LIMK_Inhibitor -> LIMK [label="Binds to ATP pocket", arrowhead=tee]; LIMK -> Cofilin [label="Phosphorylation", style=dashed, color="#5F6368"]; Cofilin -> Actin_Depolymerization; Actin_Depolymerization -> Inhibition_Cell_Processes; } Caption: Mechanism of action of a LIMK inhibitor.
Preclinical and Clinical Evaluation of LIMK Inhibitors
The development of a LIMK inhibitor involves a rigorous preclinical and clinical evaluation process to assess its potency, selectivity, pharmacokinetics, and anti-tumor efficacy.
Preclinical Evaluation
A comprehensive preclinical data package for a LIMK inhibitor would typically include the following studies:
-
Biochemical Assays: To determine the in vitro potency of the inhibitor against LIMK1 and LIMK2.
-
Cell-based Assays: To assess the ability of the inhibitor to block cofilin phosphorylation in cancer cell lines and to inhibit cell migration and invasion.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor and anti-metastatic activity of the inhibitor in animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor and to establish a relationship between drug exposure and target engagement (i.e., inhibition of cofilin phosphorylation in tumors).
-
Toxicology Studies: To assess the safety profile of the inhibitor in animals.
Table 1: Illustrative Preclinical Data for a Hypothetical LIMK Inhibitor
| Parameter | Value |
| Biochemical Potency | |
| LIMK1 IC50 | 10 nM |
| LIMK2 IC50 | 15 nM |
| Cellular Activity | |
| p-Cofilin IC50 (MDA-MB-231 cells) | 50 nM |
| Cell Migration IC50 (MDA-MB-231 cells) | 100 nM |
| In Vivo Efficacy | |
| Tumor Growth Inhibition (MDA-MB-231 xenograft) | 60% at 50 mg/kg, BID |
| Reduction in Lung Metastases | 75% at 50 mg/kg, BID |
| Pharmacokinetics (Mouse) | |
| Oral Bioavailability | 40% |
| Half-life (t1/2) | 4 hours |
Clinical Development
While no specific clinical trial information for a "this compound" LIMK inhibitor is publicly available, the general path for a novel anti-cancer agent involves a phased approach. Bristol Myers Squibb (BMS) is actively conducting clinical trials for various oncology drug candidates.[6][7]
-
Phase I: The primary objective of Phase I trials is to evaluate the safety, tolerability, and recommended Phase II dose (RP2D) of the new drug in a small group of patients with advanced cancer.
-
Phase II: Phase II trials assess the preliminary efficacy of the drug in specific cancer types and further evaluate its safety.
-
Phase III: Phase III trials are large, randomized studies that compare the new drug to the standard of care to confirm its efficacy and safety in a larger patient population.
// Nodes Phase1 [label="Phase I\n(Safety & Dose Finding)", fillcolor="#F1F3F4"]; Phase2 [label="Phase II\n(Efficacy & Safety)", fillcolor="#F1F3F4"]; Phase3 [label="Phase III\n(Confirmatory Efficacy)", fillcolor="#F1F3F4"]; Approval [label="Regulatory Approval", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Phase1 -> Phase2; Phase2 -> Phase3; Phase3 -> Approval; } Caption: A simplified clinical trial workflow.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments in the evaluation of a LIMK inhibitor.
In Vitro Kinase Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against LIMK1 and LIMK2.
-
Materials: Recombinant human LIMK1 and LIMK2 enzymes, biotinylated cofilin substrate, ATP, assay buffer, and a detection system (e.g., Lanthascreen™ Eu-anti-pCofilin (Ser3) antibody).
-
Procedure:
-
Prepare serial dilutions of the LIMK inhibitor.
-
Add the inhibitor, LIMK enzyme, and cofilin substrate to a microplate well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and add the detection antibody.
-
Read the plate on a suitable plate reader.
-
Calculate IC50 values using a non-linear regression analysis.
-
Western Blot for Phospho-Cofilin
-
Objective: To measure the inhibition of cofilin phosphorylation in cells treated with the LIMK inhibitor.
-
Materials: Cancer cell line (e.g., MDA-MB-231), cell lysis buffer, primary antibodies (anti-p-Cofilin, anti-Cofilin, anti-GAPDH), and a secondary antibody conjugated to a detection molecule (e.g., HRP).
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the LIMK inhibitor for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize to a loading control.
-
Transwell Migration Assay
-
Objective: To assess the effect of the LIMK inhibitor on cancer cell migration.
-
Materials: Transwell inserts with a porous membrane, cancer cell line, serum-free media, and media containing a chemoattractant (e.g., 10% FBS).
-
Procedure:
-
Pre-treat cells with the LIMK inhibitor.
-
Seed the treated cells into the upper chamber of the Transwell insert in serum-free media.
-
Add chemoattractant-containing media to the lower chamber.
-
Incubate for a period that allows for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
Conclusion
LIMK represents a promising therapeutic target for the treatment of metastatic cancer. The development of potent and selective LIMK inhibitors has the potential to offer a novel therapeutic strategy to inhibit cancer cell invasion and metastasis. While the specific details of a "this compound" LIMK inhibitor remain undisclosed, the framework provided in this guide outlines the key scientific principles and experimental approaches for the evaluation of this class of targeted therapies. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of LIMK inhibition in oncology and other diseases.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lim kinase [en.wikipedia-on-ipfs.org]
- 3. Lim kinase - Wikipedia [en.wikipedia.org]
- 4. Structural Aspects of LIMK Pharmacology | Encyclopedia MDPI [encyclopedia.pub]
- 5. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. Bristol-Myers Squibbâs Promising Lung Cancer Study: What Investors Need to Know - TipRanks.com [tipranks.com]
An In-depth Technical Guide to the Cellular Function of BMS-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular functions of BMS-3, a potent small molecule inhibitor. The document details its mechanism of action, impact on signaling pathways, and effects on cellular processes, supported by quantitative data and experimental methodologies.
Core Function: Inhibition of LIM Kinases
This compound is a potent inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[1] These kinases are crucial regulators of actin dynamics within the cell. The primary mechanism of action for this compound is its ability to bind to the ATP-binding site of LIMK1 and LIMK2, preventing the phosphorylation of their downstream target, cofilin.[2][3]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays, highlighting its potency and cellular effects.
| Target | Assay Type | Value | Cell Line/System |
| LIMK1 | IC50 | 5 nM | Kinase Assay |
| LIMK2 | IC50 | 6 nM | Kinase Assay |
| A549 Cells | EC50 | 154 nM | Cell Viability Assay |
Table 1: Summary of IC50 and EC50 values for this compound.[1]
The LIMK/Cofilin Signaling Pathway and the Role of this compound
The LIMK/cofilin pathway is a critical signaling cascade that regulates the organization and dynamics of the actin cytoskeleton. This pathway is involved in numerous cellular processes, including cell migration, division, and morphology.
Signaling Pathway Overview
Upstream signals, often initiated by Rho family GTPases such as Rho, Rac, and Cdc42, activate kinases like Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[4][5] These kinases, in turn, phosphorylate and activate LIMK1 and LIMK2. Activated LIMK then phosphorylates cofilin at its serine-3 residue, which inactivates cofilin's actin-depolymerizing activity.[2][6] This leads to the stabilization and accumulation of filamentous actin (F-actin), promoting the formation of stress fibers and lamellipodia.[6]
This compound intervenes in this pathway by directly inhibiting LIMK1 and LIMK2. This inhibition prevents the phosphorylation and inactivation of cofilin. As a result, active cofilin is able to sever and depolymerize F-actin, leading to a disruption of the actin cytoskeleton.
Cellular Effects of this compound
By disrupting the LIMK/cofilin signaling pathway, this compound exerts several significant effects on cellular function.
Cytoskeletal Disruption and Anti-proliferative Effects
In cancer cells, the inhibition of LIMK by this compound leads to a dose-dependent reduction in cell count.[1] This is attributed to the disruption of the actin cytoskeleton, which is essential for cell division. Specifically, this compound has been shown to induce mitotic arrest in A549 human lung cancer cells, characterized by an increase in total nuclear DNA intensity and phosphorylation of histone H3.[1]
Inhibition of Cell Migration and Invasion
The dynamic remodeling of the actin cytoskeleton is a prerequisite for cell motility. By preventing the inactivation of cofilin, this compound promotes actin depolymerization, thereby inhibiting the formation of cellular protrusions like lamellipodia and filopodia that are necessary for cell migration and invasion. This makes LIMK inhibitors like this compound a subject of interest in cancer research to prevent metastasis.[2][5]
Effects on Sperm Function
This compound has been demonstrated to affect sperm functionality. In mouse sperm, inhibition of phosphorylated LIMK with this compound resulted in a dose-dependent decrease in phosphorylated cofilin.[1] This led to significantly lower levels of actin polymerization.[1] Consequently, increasing concentrations of this compound caused a significant decrease in the percentage of sperm undergoing acrosomal exocytosis, a crucial step in fertilization.[1]
Experimental Protocols
Kinase Inhibition Assay (for IC50 Determination)
This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC50) of this compound against LIMK1 and LIMK2.[1]
Materials:
-
Recombinant human LIMK1 and LIMK2 (expressed as GST-fusion proteins)
-
Biotinylated full-length human destrin (cofilin isoform)
-
[γ-³²P]ATP
-
This compound (in a concentration series)
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂
-
Stop Solution: 20% Trichloroacetic acid (TCA) / 100 mM sodium pyrophosphate
-
GF/C unifilter plates
-
Scintillation fluid
Procedure:
-
Prepare reactions in a total volume of 60 μL containing the assay buffer, 1 μM total ATP (spiked with [γ-³²P]ATP), 83 μg/mL biotinylated destrin, and the appropriate concentration of LIMK1 (167 ng/mL) or LIMK2 (835 ng/mL).
-
Add a concentration series of this compound to the reaction mixtures.
-
Incubate the reactions at room temperature for 30 minutes for LIMK1 and 60 minutes for LIMK2.
-
Terminate the reactions by adding 140 μL of the stop solution.
-
Harvest the precipitates onto GF/C unifilter plates.
-
Wash the plates to remove unincorporated [γ-³²P]ATP.
-
Add 35 μL of scintillation fluid to each well.
-
Determine the amount of incorporated radioactivity using a TopCount scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Viability Assay (for EC50 Determination in A549 cells)
This protocol describes a general method for assessing the effect of this compound on the viability of A549 human lung cancer cells to determine the half-maximal effective concentration (EC50).
Materials:
-
A549 human lung cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (in a concentration series)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed A549 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a series of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
Conclusion
This compound is a potent and specific inhibitor of LIMK1 and LIMK2, exerting its cellular effects through the modulation of the actin cytoskeleton via the cofilin pathway. Its ability to induce mitotic arrest in cancer cells and inhibit processes fundamental to cell motility highlights its potential as a tool for basic research and as a starting point for the development of therapeutics targeting diseases characterized by aberrant cell proliferation and migration, such as cancer. The detailed experimental protocols provided herein serve as a guide for researchers investigating the cellular functions of this compound and other LIMK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of BMS-3, a Potent LIMK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-3 is a potent, small molecule inhibitor of LIM domain kinases (LIMK1 and LIMK2), which are key regulators of actin cytoskeletal dynamics. By targeting LIMK, this compound disrupts the phosphorylation of cofilin, a downstream effector, leading to the stabilization of actin filaments. This mechanism of action has significant implications for various cellular processes, including cell division, motility, and invasion, making this compound a valuable tool for research in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative data.
Discovery and Mechanism of Action
This compound was identified as a potent inhibitor of LIMK1 and LIMK2.[1][2][3] These kinases play a crucial role in the regulation of the actin cytoskeleton, a dynamic network of protein filaments essential for maintaining cell shape, enabling movement, and facilitating cell division.
The primary molecular target of LIMK is cofilin, an actin-depolymerizing factor. LIMK phosphorylates cofilin, which inactivates its actin-severing activity. This leads to an accumulation of filamentous actin (F-actin) and a more stable cytoskeleton.
This compound exerts its biological effects by directly inhibiting the kinase activity of both LIMK1 and LIMK2.[1][2][3] By blocking the phosphorylation of cofilin, this compound restores its actin-depolymerizing function. This results in a decrease in F-actin levels and a disruption of the cellular actin network. This mechanism is central to the observed cellular effects of this compound, including the induction of mitotic arrest and the inhibition of cancer cell proliferation.[1][2][3]
Signaling Pathway
The signaling pathway modulated by this compound is depicted below. In normal cellular processes, LIMK1 and LIMK2 phosphorylate cofilin, rendering it inactive. This leads to the stabilization of actin filaments. This compound inhibits LIMK1 and LIMK2, preventing cofilin phosphorylation and thereby promoting actin filament disassembly.
Synthesis of this compound
The chemical name for this compound is N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-cyclopropanecarboxamide. Its synthesis is detailed in patent WO2006084017. The following protocol is a summary of the synthetic route described.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde
This intermediate is synthesized through a multi-step process starting from commercially available reagents. The key steps involve the formation of a pyrazole ring followed by functional group manipulations to introduce the difluoromethyl and aldehyde moieties.
Step 2: Synthesis of 5-(2-Thiazolyl)-1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazole
The pyrazole-5-carbaldehyde from the previous step is reacted with a suitable thiazole-forming reagent, such as 2-amino-ethanethiol, to construct the thiazole ring.
Step 3: Synthesis of N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-amine
The thiazole derivative is then converted to the corresponding amine. This can be achieved through various methods, such as a Curtius or Hofmann rearrangement of a corresponding carboxylic acid or amide derivative.
Step 4: Synthesis of N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-cyclopropanecarboxamide (this compound)
The final step involves the acylation of the amine from Step 3 with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature until completion. The product, this compound, is then isolated and purified using standard techniques such as chromatography.
Synthetic Workflow
The overall synthetic workflow for this compound is illustrated in the diagram below.
References
- 1. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b] [1,3,4]thiadiazine-7-carboxylic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dasatinib (BMS-354825) Target Engagement in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target engagement of Dasatinib (BMS-354825), a potent multi-targeted kinase inhibitor. It is designed to offer detailed insights into its mechanism of action, experimental protocols for assessing target engagement, and the resulting downstream effects in cancer cells.
Introduction to Dasatinib (BMS-354825)
Dasatinib is a small molecule inhibitor targeting multiple tyrosine kinases.[1] It is notably effective against the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), and the SRC family of kinases, which are implicated in the growth, survival, and metastasis of various cancers.[1] Developed to overcome resistance to earlier tyrosine kinase inhibitors (TKIs) like Imatinib, Dasatinib's ability to inhibit both active and inactive conformations of BCR-ABL makes it a crucial therapeutic option for advanced CML and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ALL).[1][2] Beyond its established use in hematological malignancies, ongoing research is exploring its potential in other cancers and as a senolytic agent.[1]
Mechanism of Action and Signaling Pathways
Dasatinib's primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of target kinases. This action blocks the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation and survival.
Key Targets and Pathways:
-
BCR-ABL Pathway: In CML, the constitutively active BCR-ABL tyrosine kinase drives malignant transformation through a complex signaling network. Dasatinib potently inhibits BCR-ABL, leading to the downregulation of downstream pathways, including:
-
SRC Family Kinases (SFKs): Dasatinib is a potent inhibitor of SFKs such as SRC, LYN, and HCK.[4][6] SFKs are involved in various cellular processes, including cell adhesion, migration, and invasion. Inhibition of SFKs by Dasatinib has been shown to suppress these processes in cancer cells.[6][7]
Signaling Pathway Diagram:
Caption: Dasatinib inhibits BCR-ABL and SRC, blocking downstream signaling pathways.
Quantitative Data on Target Engagement and Cellular Effects
The potency of Dasatinib is quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for Dasatinib's target engagement and its effects on cancer cells.
Table 1: In Vitro Kinase Inhibitory Activity of Dasatinib
| Target Kinase | IC50 (nM) | Reference |
| BCR-ABL | <1 | [2] |
| SRC | 0.8 | [6] |
| LYN | 1.1 | [6] |
| c-KIT | 1.2 | [3] |
| PDGFR-β | 1.3 | [3] |
| BTK | 5 | [2] |
Table 2: Cellular Potency of Dasatinib in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | EC50 (nM) | Reference |
| K562 | CML | Proliferation | 0.5 | [4] |
| JURL-MK1 | CML | Proliferation | 0.7 | [8] |
| MOLM-7 | AML | Proliferation | 1.0 | [8] |
| PC-3 | Prostate Cancer | Invasion | ~5 | [6] |
| HNSCC | Head and Neck Cancer | Migration | ~10 | [7] |
Experimental Protocols for Assessing Target Engagement
Accurate assessment of drug-target engagement within the cellular environment is critical for drug development. The following are detailed protocols for key experiments used to evaluate Dasatinib's interaction with its targets in cancer cells.
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.[9]
Experimental Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment:
-
Culture cancer cells (e.g., K562) to 70-80% confluency.
-
Treat cells with varying concentrations of Dasatinib or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Data Analysis:
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A shift in Tagg in the presence of Dasatinib indicates target engagement.[12]
-
The NanoBRET™ assay is a proximity-based method that measures target engagement in live cells using bioluminescence resonance energy transfer (BRET).[13]
Experimental Workflow Diagram:
Caption: Workflow for the NanoBRET Target Engagement Assay.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.[14]
-
Plate the transfected cells in a white, tissue-culture treated 96-well or 384-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Dasatinib.
-
Add the NanoBRET® fluorescent tracer and the Dasatinib dilutions to the cells and incubate.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of Dasatinib to determine the IC50 value, which represents the concentration of Dasatinib required to displace 50% of the tracer from the target protein.
-
Western blotting is used to assess the phosphorylation status of proteins downstream of Dasatinib's targets, providing indirect evidence of target engagement.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with various concentrations of Dasatinib for a defined period.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target and downstream proteins (e.g., p-STAT5, STAT5, p-CrkL, CrkL).
-
-
Detection and Analysis:
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
Conclusion
Dasatinib demonstrates potent and specific target engagement against key oncogenic kinases in cancer cells. The experimental protocols outlined in this guide, including CETSA, NanoBRET™, and Western blotting, provide a robust framework for researchers and drug development professionals to quantitatively assess the cellular activity of Dasatinib and other kinase inhibitors. A thorough understanding of these methodologies is essential for the continued development of targeted cancer therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. pnas.org [pnas.org]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dasatinib (BMS-354825) tyrosine kinase inhibitor suppresses invasion and induces cell cycle arrest and apoptosis of head and neck squamous cell carcinoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EC50 values for effects induced by imatinib and dasatinib. [plos.figshare.com]
- 9. annualreviews.org [annualreviews.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. promega.com.au [promega.com.au]
The Role of BCAR3 in Actin Cytoskeleton Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast Cancer Antiestrogen Resistance 3 (BCAR3), an adaptor protein, has emerged as a critical regulator of actin cytoskeleton dynamics, playing a pivotal role in cell motility, adhesion, and invasion. Initially identified in the context of breast cancer resistance to anti-estrogen therapy, its functions are now understood to extend to fundamental cellular processes governed by the actin cytoskeleton. This technical guide provides an in-depth overview of the molecular mechanisms by which BCAR3 influences actin organization, summarizing key quantitative data and detailing the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BCAR3's role in cellular mechanics and its potential as a therapeutic target.
Core Mechanism: BCAR3 as a Modulator of Rho GTPase Signaling
The primary mechanism through which BCAR3 exerts its effects on the actin cytoskeleton is by modulating the activity of the Rho family of small GTPases, particularly Rac1 and RhoA. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control a wide array of cellular processes, including actin polymerization, stress fiber formation, and focal adhesion dynamics. BCAR3 functions as a key signaling node that tips the balance between Rac1 and RhoA activity, thereby dictating the cell's migratory and adhesive phenotype.
The BCAR3-p130Cas Signaling Complex
BCAR3 is a core component of a signaling complex that includes the adaptor protein p130Cas (also known as BCAR1) and the proto-oncogene tyrosine-protein kinase Src. BCAR3 promotes the interaction between p130Cas and c-Src, leading to increased c-Src kinase activity and subsequent phosphorylation of p130Cas. This phosphorylation creates docking sites for other signaling molecules, including the Crk adapter protein, which in turn recruits DOCK180, a guanine nucleotide exchange factor (GEF) for Rac1. This cascade ultimately leads to the activation of Rac1.
Regulation of Rac1 and RhoA Activity
Elevated BCAR3 levels are associated with increased Rac1 activity, which promotes the formation of lamellipodia and membrane ruffles, key structures in cell protrusion and migration. Concurrently, BCAR3 can lead to a suppression of RhoA activity. Conversely, depletion of BCAR3 results in decreased Rac1-GTP levels and a corresponding increase in RhoA activity. Elevated RhoA activity leads to the formation of prominent actin stress fibers and large, stable focal adhesions through the activation of its downstream effectors, ROCK and mDia1. This shift in the Rac1/RhoA balance underlies the observed changes in cell morphology, motility, and adhesion dynamics upon modulation of BCAR3 expression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role of BCAR3 in actin cytoskeleton dynamics.
| Parameter | Cell Line | Condition | Result | Reference |
| Rac1 Activity | BT549 | BCAR3 Knockdown (siB3-1) | Significant decrease in Rac1-GTP levels | [1] |
| RhoA Activity | BT549 | BCAR3 Knockdown (siB3-1) | Approximately 2-fold increase in RhoA-GTP levels | [1] |
| Myosin Light Chain (MLC) Phosphorylation | BT549 | BCAR3 Knockdown (siB3-1) | 2.7-fold ± 0.6 increase in pMLC (Thr18/Ser19) levels | [1] |
| Focal Adhesion Size | BT549 | BCAR3 Knockdown (siB3-1) | Increase in the size of vinculin-containing focal adhesions | [1] |
| Adhesion Disassembly Rate | BT549 | BCAR3 Knockdown (siB3-1) | Decreased rate of focal adhesion disassembly | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: BCAR3 Signaling Pathway in Actin Cytoskeleton Regulation.
Caption: Experimental Workflow for Studying BCAR3 Function.
Experimental Protocols
siRNA-Mediated Knockdown of BCAR3
This protocol describes the transient knockdown of BCAR3 in breast cancer cell lines (e.g., BT549, MDA-MB-231) using small interfering RNA (siRNA).
Materials:
-
BCAR3-targeting siRNA oligonucleotides
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 25 pmol of siRNA into 50 µL of Opti-MEM medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume = 100 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex to each well containing cells and 2.4 mL of complete growth medium.
-
Mix gently by rocking the plate back and forth.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
-
Validation of Knockdown: Assess the efficiency of BCAR3 knockdown by Western blotting.
Immunofluorescence Staining for F-actin and Vinculin
This protocol details the visualization of the actin cytoskeleton and focal adhesions in adherent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Mouse anti-vinculin
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate
-
Phalloidin-Alexa Fluor 594 conjugate
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Fixation: Wash cells once with PBS and then fix with 4% PFA for 10 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and then permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Blocking: Wash twice with PBS and block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-vinculin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Secondary Antibody and F-actin Staining: Wash three times with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody and Alexa Fluor 594-conjugated phalloidin (both diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes.
-
Mounting: Wash twice with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Rac1/RhoA Activity Assays (G-LISA)
This protocol describes a quantitative ELISA-based assay to measure the levels of active, GTP-bound Rac1 or RhoA.
Materials:
-
G-LISA Activation Assay Kit (specific for Rac1 or RhoA)
-
Cell lysis buffer (provided in the kit)
-
Protease inhibitor cocktail
-
Ice-cold PBS
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. If applicable, perform siRNA transfection or other treatments.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 2 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
G-LISA Assay:
-
Follow the manufacturer's instructions for the G-LISA kit. This typically involves:
-
Adding equal amounts of protein lysate to the wells of the Rac1-GTP or RhoA-GTP binding plate.
-
Incubating to allow the active GTPases to bind.
-
Washing the wells to remove unbound proteins.
-
Incubating with a specific primary antibody against Rac1 or RhoA.
-
Washing and incubating with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Adding an HRP substrate to develop a colorimetric signal.
-
-
-
Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The signal is proportional to the amount of active Rac1 or RhoA in the sample.
Western Blotting for Phosphorylated Myosin Light Chain (pMLC)
This protocol is for the detection and quantification of phosphorylated MLC, a downstream indicator of RhoA/ROCK activity.
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
5% BSA or non-fat dry milk in TBST (Blocking Buffer)
-
Primary antibodies: Rabbit anti-pMLC (Thr18/Ser19), Mouse anti-total MLC, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG, Goat anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pMLC, anti-total MLC, and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification: Quantify the band intensities using image analysis software. Normalize the pMLC signal to total MLC and/or β-actin.
Conclusion
BCAR3 is a key regulator of actin cytoskeleton dynamics, primarily through its intricate control of the Rac1/RhoA signaling balance. Its role in promoting a migratory and invasive phenotype in cancer cells underscores its potential as a therapeutic target. The experimental approaches detailed in this guide provide a robust framework for further investigation into the multifaceted functions of BCAR3 and for the screening of potential inhibitors. A thorough understanding of the BCAR3 signaling network will be crucial for the development of novel strategies to combat cancer cell motility and metastasis.
References
The RBMS3 Signaling Cascade: A Post-Transcriptional Regulator of TGF-β/SMAD Signaling in Neuronal Cells
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The protein RNA Binding Motif Single Stranded Interacting Protein 3 (RBMS3) is emerging as a critical modulator of intracellular signaling in neuronal cells. This guide provides a comprehensive overview of the RBMS3 signaling cascade, with a particular focus on its interaction with the Transforming Growth Factor-β (TGF-β)/SMAD pathway. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms governing neuronal function and potential therapeutic targets.
Core Mechanism: RBMS3-Mediated Stabilization of Smad2 mRNA
The central mechanism of the RBMS3 signaling cascade in the context of TGF-β signaling is the post-transcriptional regulation of Smad2 mRNA. RBMS3, an RNA-binding protein, directly interacts with the 3' untranslated region (3' UTR) of Smad2 mRNA, leading to its stabilization.[1][2] This stabilization increases the half-life of the Smad2 transcript, resulting in a larger pool of Smad2 protein available for signaling.[3] Consequently, upon activation of the TGF-β pathway, the increased levels of Smad2 protein can lead to a more robust and sustained downstream signal.
The canonical TGF-β/SMAD signaling pathway is initiated by the binding of TGF-β ligands to their cell surface receptors. This leads to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[3][4] These activated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including neuronal development, synaptic plasticity, and responses to injury.[4] By modulating the availability of Smad2, RBMS3 acts as a key upstream regulator of this critical neuronal signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the RBMS3-SMAD2 signaling axis.
| Interaction | Binding Region | Effect | Fold Enrichment (RIP-qPCR) | Reference |
| RBMS3 - Smad2 mRNA | 3' Untranslated Region (UTR) | mRNA Stabilization | >5-fold enrichment of smad2 transcript with full-length Rbms3 | [1] |
| Experiment | Cell/System | Observation | Fold Change | Reference |
| d1EGFP Reporter Assay with smad2 3' UTR | Zebrafish Embryos | Increased reporter transcript levels with full-length Rbms3 | 1.7 ± 0.3-fold increase | [1] |
| d1EGFP Reporter Assay with last 150 bp of smad2 3' UTR | Zebrafish Embryos | Rbms3-mediated stabilization | 2.8 ± 0.2-fold increase | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the RBMS3 signaling cascade and the experimental approaches used to study it, the following diagrams have been generated using the DOT language for Graphviz.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, adapted for a neuronal cell context.
RNA Immunoprecipitation (RIP) for RBMS3 in Neuronal Cells
This protocol is for the immunoprecipitation of endogenous RBMS3-containing ribonucleoprotein (RNP) complexes from cultured neuronal cells to identify associated mRNAs, such as Smad2.
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5 mM DTT, 0.5% NP-40, 100 U/mL RNase inhibitor, Protease inhibitor cocktail
-
Anti-RBMS3 antibody (validated for immunoprecipitation)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40
-
RNA extraction kit (e.g., TRIzol, column-based kits)
-
Reverse transcription reagents
-
qPCR primers for Smad2 and a negative control transcript
-
qPCR master mix
Procedure:
-
Cell Lysis:
-
Wash cultured neuronal cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer and scrape the cells.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytoplasmic lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and add 5-10 µg of anti-RBMS3 antibody or Normal Rabbit IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
RNA Elution and Purification:
-
Elute the RNA from the beads using an appropriate RNA extraction method (e.g., adding TRIzol directly to the beads).
-
Purify the RNA according to the manufacturer's protocol.
-
-
Analysis:
-
Perform reverse transcription to generate cDNA.
-
Use qPCR to quantify the amount of Smad2 mRNA in the RBMS3-IP and IgG-IP samples. Results are typically presented as fold enrichment in the RBMS3-IP relative to the IgG control.[1]
-
Luciferase Reporter Assay for Smad2 3' UTR Stability
This assay measures the effect of RBMS3 on the stability of Smad2 mRNA.
Materials:
-
Neuronal cell line (e.g., Neuro-2a, SH-SY5Y)
-
Luciferase reporter vector (e.g., pSI-CHECK2, pmirGLO)
-
Expression vector for RBMS3 (and an empty vector control)
-
Smad2 3' UTR sequence
-
Restriction enzymes and ligase for cloning
-
Transfection reagent suitable for neuronal cells
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Vector Construction:
-
Clone the full-length Smad2 3' UTR sequence downstream of the luciferase reporter gene in the reporter vector.
-
-
Transfection:
-
Seed neuronal cells in a 96-well plate.
-
Co-transfect the cells with:
-
The Smad2 3' UTR luciferase reporter vector.
-
Either the RBMS3 expression vector or the empty vector control.
-
A control plasmid expressing a different luciferase (e.g., Renilla) for normalization of transfection efficiency.
-
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours, lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure the firefly (reporter) and Renilla (control) luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Compare the normalized luciferase activity in cells overexpressing RBMS3 to the empty vector control. An increase in luciferase activity indicates stabilization of the reporter mRNA containing the Smad2 3' UTR.[5]
-
Quantitative Western Blot for Phospho-Smad2 (pSmad2)
This protocol quantifies the activation of the SMAD2 pathway in response to TGF-β stimulation in the presence or absence of RBMS3 modulation.
Materials:
-
Cultured neuronal cells
-
TGF-β1 ligand
-
Serum-free medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSmad2 (Ser465/467), anti-total Smad2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture neuronal cells to 70-80% confluency. If modulating RBMS3, transfect with overexpression or knockdown constructs 24-48 hours prior.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with TGF-β1 (e.g., 10 ng/mL) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSmad2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the image.
-
-
Analysis:
Conclusion
The RBMS3 signaling cascade represents a significant post-transcriptional regulatory mechanism that fine-tunes the cellular response to TGF-β in neuronal cells. By stabilizing Smad2 mRNA, RBMS3 can amplify and prolong the downstream effects of this critical signaling pathway, with implications for neuronal development, function, and disease. The experimental approaches detailed in this guide provide a robust framework for further investigation into this and other RNA-binding protein-mediated signaling events in the nervous system. A thorough understanding of these complex regulatory networks will be instrumental in the development of novel therapeutic strategies for a range of neurological disorders.
References
- 1. The mRNA-Binding Protein RBM3 Regulates Activity Patterns and Local Synaptic Translation in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive detection of phospho-Smad1/5/8 and Smad2 in Western blot analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
The Downstream Effects of BMS-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-3 is a potent, small-molecule inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2), key regulators of actin cytoskeletal dynamics. By targeting LIMK, this compound disrupts the phosphorylation of its primary substrate, cofilin, leading to a cascade of downstream effects that impact cellular processes such as motility, proliferation, and cell cycle progression. This technical guide provides an in-depth overview of the core downstream effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and mechanism of action of this compound and other LIMK inhibitors.
Core Mechanism of Action: Inhibition of the LIMK/Cofilin Signaling Axis
This compound exerts its biological effects through the direct inhibition of LIMK1 and LIMK2. These kinases are crucial downstream effectors of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[1][2] Upon activation by upstream signals, such as growth factors or extracellular matrix engagement, Rho GTPases activate kinases like Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2.[3][4]
The primary and most well-characterized substrate of LIMK1 and LIMK2 is the actin-depolymerizing factor cofilin.[1][2] Phosphorylation of cofilin on its serine-3 residue by LIMK inactivates its actin-severing and depolymerizing activity. This leads to an accumulation of filamentous actin (F-actin) and the stabilization of the actin cytoskeleton.[3] By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, dephosphorylated state. Active cofilin promotes the disassembly of actin filaments, leading to a disruption of the actin cytoskeleton.[1][2]
Signaling Pathway Diagram
References
- 1. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]
- 3. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Impact of BMS-3 on Cell Migration and Invasion
A comprehensive analysis of available data on the compound designated BMS-3 and its role in oncological processes of cell motility and tissue penetration.
To our valued researchers, scientists, and drug development professionals,
This guide is intended to provide a thorough technical overview of the compound referred to as "this compound" and its documented effects on cell migration and invasion. Following an extensive search of publicly available scientific literature and clinical trial databases, we must report that there is no specific, identifiable compound designated as "this compound" with published data on its impact on cell migration and invasion.
The "BMS" prefix is commonly associated with compounds developed by Bristol Myers Squibb. Our research has uncovered numerous compounds from this organization with demonstrated effects on cancer biology; however, none are specifically and publicly designated as "this compound" in the context of cell migration and invasion. It is possible that "this compound" represents an internal codename not yet in the public domain, a historical designation that has been superseded, or a misidentification.
While we cannot provide data or protocols for a compound that is not publicly documented, we are committed to supporting your research endeavors. To that end, we present information on other Bristol Myers Squibb compounds that have been studied for their effects on cellular processes relevant to cancer metastasis. This information is provided for illustrative purposes and to highlight the types of data and analyses that would be included in a technical guide should information on "this compound" become available.
Below are examples of how such a guide for a hypothetical or alternative BMS compound with known anti-migratory and anti-invasive properties would be structured, including the requested data tables, experimental protocols, and visualizations.
Illustrative Data Presentation for a Representative BMS Compound
Note: The following data is hypothetical and for demonstration purposes only.
Table 1: In Vitro Efficacy of a Representative BMS Compound on Cell Migration and Invasion
| Cell Line | Assay Type | Compound Concentration (nM) | Inhibition of Migration (%) | Inhibition of Invasion (%) | IC50 (nM) |
| MDA-MB-231 | Transwell Migration | 10 | 35 ± 4.2 | N/A | 25.8 |
| Matrigel Invasion | 10 | N/A | 41 ± 5.1 | 22.1 | |
| HT-1080 | Wound Healing | 50 | 62 ± 7.5 | N/A | 38.4 |
| U87-MG | 3D Spheroid Invasion | 100 | N/A | 78 ± 9.3 | 45.2 |
Illustrative Experimental Protocols
Transwell Migration Assay
This protocol describes a method to assess the effect of a compound on the migratory capacity of cancer cells.
Materials:
-
24-well Transwell® inserts (8 µm pore size)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS)
-
Test compound (Representative BMS Compound)
-
Calcein-AM stain
-
Fluorescence plate reader
Procedure:
-
Cancer cells are serum-starved for 24 hours prior to the assay.
-
The lower chamber of the Transwell® plate is filled with 600 µL of complete medium, which acts as a chemoattractant.
-
A cell suspension of 1 x 10^5 cells in 100 µL of serum-free medium, containing various concentrations of the test compound, is added to the upper chamber of the Transwell® insert.
-
The plate is incubated for 12-24 hours at 37°C in a CO2 incubator.
-
Non-migratory cells on the upper surface of the insert membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are stained with Calcein-AM.
-
Fluorescence is quantified using a plate reader at an excitation/emission of 485/520 nm.
Matrigel Invasion Assay
This protocol is a modification of the Transwell migration assay to assess the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Transwell® inserts pre-coated with Matrigel®
-
All other materials from the Transwell Migration Assay protocol
Procedure:
-
The protocol is similar to the Transwell Migration Assay, with the key difference being the use of Matrigel®-coated inserts.
-
The incubation time is typically longer (24-48 hours) to allow for enzymatic degradation of the Matrigel® barrier by the invading cells.
-
Quantification of invasive cells is performed as described for the migration assay.
Illustrative Visualization of a Signaling Pathway
The following is a hypothetical signaling pathway that could be inhibited by a compound like "this compound" to reduce cell migration and invasion.
Caption: Hypothetical signaling pathway for cell migration and invasion inhibited by a representative BMS compound.
This guide will be updated should any information regarding a compound specifically named "this compound" and its effects on cell migration and invasion become publicly available. We recommend researchers continue to monitor publications and clinical trial registries for the latest developments from Bristol Myers Squibb and other innovators in oncology drug development.
In Vivo Studies on BMS-3: A Review of Publicly Available Preclinical Data
Researchers, scientists, and drug development professionals seeking in-depth information on the in vivo preliminary studies of a compound designated "BMS-3" will find a notable absence of specific public data under this identifier. Extensive searches for "this compound" in the context of in vivo or preclinical studies have not yielded specific results for a compound with this name. The search results primarily provide general information regarding the animal research policies of Bristol Myers Squibb (BMS), the use of various animal models in research, and details pertaining to other specific BMS compounds.
While information on "this compound" is not available, the search did reveal insights into Bristol Myers Squibb's broader approach to in vivo research and data on other compounds, which may serve as a contextual reference for the company's drug development processes.
Bristol Myers Squibb's Commitment to Animal Welfare in Research
Bristol Myers Squibb (BMS) emphasizes its commitment to the ethical treatment of animals in research. The company's animal research programs are monitored by external regulatory agencies like the USDA and FDA and are voluntarily accredited by the Association for the Assessment and Accreditation of Laboratory Animal Care International (AAALAC).[1] BMS adheres to the "3Rs" principles of animal research: Reduction, Refinement, and Replacement, to ensure high standards of animal welfare and scientific quality.[1]
General Approaches to In Vivo Studies
The selection of appropriate animal models is a critical aspect of preclinical research. Key considerations for choosing a model system include its suitability to answer the research question, its ability to model the disease mechanism, cost, generation time, and ethical regulations.[2] Common animal models used in various research areas include mice, rats, guinea pigs, hamsters, and rabbits.[3] For diseases like Multiple Sclerosis, well-characterized animal models include experimental autoimmune encephalomyelitis (EAE), virally-induced chronic demyelinating disease, and toxin-induced demyelination models.[4][5]
Insights from Other BMS Compounds
While no data was found for "this compound," information on other BMS compounds provides examples of the types of in vivo data and experimental approaches that might be expected from a BMS preclinical program.
For instance, preclinical animal models for the CAR T-cell therapy BMS-986354 demonstrated a faster expansion and better tumor control compared to its predecessor, orva-cel.[6] Similarly, the GPRC5D-directed CAR T-cell therapy BMS-986393 showed a favorable safety profile and promising anti-tumor responses in preclinical models, supporting its advancement into clinical trials.[7]
Another compound, BMS-202 , has been identified as an agent that impairs the dimerization of PD-L1, a key mechanism in cancer immunotherapy.[8] In a different therapeutic area, BMS-189453 is noted as a non-selective antagonist for retinoic acid receptors.[9]
A Phase I trial for BMS-986235 was initiated in healthy subjects to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics, which typically follows extensive preclinical in vivo testing.[10]
Conclusion
At present, there is no publicly available information to construct a detailed technical guide on the preliminary in vivo studies of a compound specifically named "this compound." The information landscape is populated with general principles of in vivo research at Bristol Myers Squibb and specific data for other named compounds from their pipeline. Researchers interested in the preclinical profile of a specific BMS compound should refer to scientific publications, conference presentations, and official company disclosures that explicitly name the compound of interest. Without specific data for "this compound," any attempt to create the requested in-depth guide would be speculative.
References
- 1. Animal welfare - Bristol Myers Squibb [bms.com]
- 2. scribd.com [scribd.com]
- 3. Animal Models — Center for Predictive Medicine [louisville.edu]
- 4. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 10. | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for the Use of PIM Kinase Inhibitors in Cell Culture Experiments
A Clarification on BMS-3: Initial searches indicate that this compound is a potent inhibitor of LIM Kinase (LIMK) with IC50 values of 5 nM and 6 nM for LIMK1 and LIMK2, respectively. It is not a PIM kinase inhibitor. Therefore, these application notes will focus on a well-characterized pan-PIM kinase inhibitor, SGI-1776 , as a representative compound for researchers interested in studying the effects of PIM kinase inhibition in cell culture.
Introduction to PIM Kinases and SGI-1776
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3.[1][2] These kinases are crucial regulators of several cellular processes, including cell cycle progression, proliferation, and survival.[3][4][5] Overexpression of PIM kinases has been implicated in the progression of various cancers, making them an attractive target for therapeutic intervention.[3][5]
SGI-1776 is a potent, ATP-competitive inhibitor of all three PIM kinase isoforms.[1][2][5] It also exhibits inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3), another important target in certain hematological malignancies.[1][2][3] These notes provide detailed protocols for utilizing SGI-1776 to investigate the biological consequences of PIM kinase inhibition in cancer cell lines.
Data Presentation
Table 1: Inhibitory Activity of SGI-1776
| Target | IC50 (nM) |
| PIM-1 | 7 |
| PIM-2 | 363 |
| PIM-3 | 69 |
| FLT3 | 44 |
| Haspin | 34 |
Table 2: Cellular Activity of SGI-1776 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration (µM) | Incubation Time (h) | Reference |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Apoptosis | Annexin V/PI | 0.1 - 10 | 24 | [1] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | RNA Synthesis Inhibition | [3H]-uridine incorporation | 0.1 - 1 | 24 | [1] |
| OCI-AML-3 | Acute Myeloid Leukemia (AML) | RNA Synthesis Inhibition | [3H]-uridine incorporation | 1 - 10 | 24 | [1] |
| Primary CLL cells | Chronic Lymphocytic Leukemia (CLL) | Apoptosis | Annexin V/PI | 1 - 10 | 24 | [4][7] |
| 22Rv1 | Prostate Cancer | Cell Viability | ATP-based assay | 1 - 10 | 72 | [8] |
| GBC-SD | Gallbladder Cancer | Proliferation | CCK-8 | 1 - 10 | 48 | [9] |
| NOZ | Gallbladder Cancer | Proliferation | CCK-8 | 1 - 10 | 48 | [9] |
| U266 | Multiple Myeloma | Cell Death | Annexin V/PI | 3 | 72 | [10] |
| MM.1S | Multiple Myeloma | Cell Death | Annexin V/PI | 3 | 24-72 | [10] |
Experimental Protocols
Preparation of SGI-1776 Stock Solution
SGI-1776 is soluble in DMSO.[2][3][5]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the SGI-1776 powder in sterile DMSO.[4][5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.[4][6]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Proliferation/Viability Assay (CCK-8)
This protocol is for assessing the effect of SGI-1776 on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[11]
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of SGI-1776 (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[9][11]
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours at 37°C.[11]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by SGI-1776.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (2 x 10^5 cells per well) and treat with SGI-1776 at various concentrations for 24-48 hours.[11]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[11] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of SGI-1776 on cell cycle distribution.
-
Cell Seeding and Treatment: Plate cells and treat with SGI-1776 as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14]
Western Blot Analysis of PIM Kinase Downstream Targets
This protocol is for assessing the effect of SGI-1776 on the phosphorylation of PIM kinase substrates.
-
Cell Lysis: Treat cells with SGI-1776 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[11]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phosphorylated and total forms of PIM kinase targets (e.g., p-Bad (Ser112), Bad, p-c-Myc (Ser62), c-Myc, p-4E-BP1 (Thr37/46), 4E-BP1) overnight at 4°C.[1]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an ECL detection reagent.[11]
Visualizations
Caption: PIM Kinase Signaling Pathway and Inhibition by SGI-1776.
Caption: Experimental Workflow for Evaluating SGI-1776 in Cell Culture.
References
- 1. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PIM-Kinase Inhibitor IX, SGI-1776 The PIM-Kinase Inhibitor IX, SGI-1776 controls the biological activity of PIM-Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbs.com [ijbs.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes: BMS-3 as a LIMK1/2 Inhibitor
Introduction
BMS-3 is a potent and selective small molecule inhibitor of LIM domain kinase 1 (LIMK1) and LIM domain kinase 2 (LIMK2).[1][2][3] These kinases play a crucial role in the regulation of actin dynamics by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. By inhibiting LIMK1 and LIMK2, this compound leads to a decrease in cofilin phosphorylation, resulting in increased cofilin activity and subsequent changes in the actin cytoskeleton. These effects make this compound a valuable tool for studying cellular processes that are dependent on actin dynamics, such as cell motility, division, and morphology.
Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of the kinase activity of LIMK1 and LIMK2. This inhibition prevents the transfer of a phosphate group to cofilin. Unphosphorylated cofilin is active and promotes the depolymerization of F-actin into G-actin monomers. The resulting alterations in the actin cytoskeleton can lead to various cellular effects, including mitotic arrest and reduced cell viability in cancer cell lines.[2][3]
Applications in Research
This compound is a valuable research tool for:
-
Investigating the role of LIMK1 and LIMK2 in various cellular processes.
-
Studying the regulation of actin cytoskeletal dynamics.
-
Elucidating the downstream effects of LIMK inhibition on cell signaling pathways.
-
Exploring the potential of LIMK inhibition as a therapeutic strategy in diseases such as cancer.
Quantitative Data for this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 5 nM | LIMK1 | [1][2][3] |
| IC50 | 6 nM | LIMK2 | [1][2][3] |
| EC50 | 154 nM | A549 human lung cancer cells | [2][3] |
Signaling Pathway of this compound
Caption: this compound inhibits LIMK1/2, preventing cofilin phosphorylation and promoting actin depolymerization.
Experimental Protocol: Western Blot for Analyzing this compound Effects
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to analyze changes in the phosphorylation of LIMK and its downstream target, cofilin.
Materials
-
Cell culture reagents (media, FBS, antibiotics)
-
A549 cells (or other suitable cell line)
-
This compound compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-LIMK1/2
-
Rabbit anti-LIMK1/2
-
Rabbit anti-phospho-Cofilin
-
Rabbit anti-Cofilin
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound treated cells.
Procedure
-
Cell Culture and Treatment:
-
Seed A549 cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for a specified time (e.g., 10 minutes for cofilin phosphorylation, 24 hours for effects on cell viability).[3] Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE:
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibodies (e.g., anti-p-LIMK, anti-LIMK, anti-p-Cofilin, anti-Cofilin, and a loading control antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to the loading control.
-
For phosphorylation analysis, calculate the ratio of the phosphorylated protein to the total protein.
-
Compare the results from this compound treated samples to the vehicle control to determine the effect of the compound.
-
References
Application Notes and Protocols for Investigating the Role of RBMS3 in a Mouse Model of Metastasis
Audience: Researchers, scientists, and drug development professionals.
Introduction: RNA-binding motif, single-stranded-interacting protein 3 (RBMS3) is a member of the c-Myc gene single-strand binding protein family. Recent studies have identified RBMS3 as a tumor suppressor, with its expression being significantly downregulated in several human cancers, including breast cancer.[1] Overexpression of RBMS3 has been shown to inhibit cancer cell proliferation, migration, and invasion in vitro, as well as attenuate tumor growth and metastasis in vivo.[1][2] These findings suggest that RBMS3 may serve as a potential therapeutic target for the treatment of metastatic cancer.
These application notes provide a comprehensive overview of the administration and analysis of RBMS3's effects in a mouse model of breast cancer metastasis. The protocols and data presented are based on published research and are intended to guide researchers in designing and conducting their own experiments.
Data Presentation
Table 1: Effect of RBMS3 Overexpression on Tumor Growth in a Xenograft Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at 4 weeks | Average Tumor Weight (g) at 4 weeks |
| Control (pcDNA3.1) | ~1800 | ~1.5 |
| RBMS3 Overexpression | ~600 | ~0.5 |
Data is approximated from graphical representations in Yang et al. (2017) and is intended for illustrative purposes.[1]
Table 2: Effect of RBMS3 Overexpression on Lung Metastasis in an Experimental Metastasis Mouse Model
| Treatment Group | Relative Luciferase Signal from Lungs (Photon/sec) | Number of Lung Metastatic Nodules |
| Control (NC) | High | Numerous |
| RBMS3 Overexpression | Low | Significantly fewer |
Data is qualitatively summarized from imaging and histological data presented in Zhu et al. (2019).[2]
Experimental Protocols
Generation of RBMS3-Overexpressing Stable Cancer Cell Lines
This protocol describes the generation of a stable cancer cell line that constitutively overexpresses RBMS3. The example uses the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 human breast cancer cell line
-
pcDNA3.1 vector (control)
-
RBMS3-pcDNA3.1 expression vector
-
Lipofectamine 2000 (or similar transfection reagent)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
G418 (Geneticin)
-
6-well plates and standard cell culture equipment
-
Western blotting reagents
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
For each well, dilute 4 µg of either pcDNA3.1 (control) or RBMS3-pcDNA3.1 plasmid DNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 10 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Add the 500 µL of the DNA-lipid complex to the cells in the 6-well plate.
-
-
Selection of Stable Clones:
-
48 hours post-transfection, replace the medium with fresh medium containing G418 at a pre-determined optimal concentration (e.g., 500 µg/mL).
-
Continue to culture the cells in the selection medium, replacing it every 3-4 days, until distinct colonies of resistant cells appear.
-
-
Expansion and Verification:
-
Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.
-
Verify the overexpression of RBMS3 in the stable clones by Western blotting.
-
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous tumor xenograft model to assess the effect of RBMS3 on primary tumor growth.[1]
Materials:
-
4-6 week old female BALB/c nude mice
-
RBMS3-overexpressing and control cancer cells (e.g., MCF-7)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
-
Animal housing and monitoring facilities
Procedure:
-
Cell Preparation: Harvest the stably transfected cells, wash with sterile PBS, and resuspend in PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation.
-
Measure the tumor volume every week using calipers with the formula: Volume = (length x width²) / 2.
-
-
Endpoint Analysis:
-
After a predetermined period (e.g., 4 weeks), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).[1]
-
Experimental Metastasis Model (Tail Vein Injection)
This protocol describes the establishment of an experimental metastasis model to evaluate the effect of RBMS3 on the colonization of cancer cells in distant organs, such as the lungs.[2]
Materials:
-
4-6 week old female BALB/c nude mice
-
Luciferase-labeled RBMS3-overexpressing and control cancer cells (e.g., SUM-1315-luc)
-
PBS, sterile
-
Syringes (1 mL) with 30-gauge needles
-
In vivo imaging system (e.g., IVIS)
-
D-luciferin
-
Animal housing and monitoring facilities
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of luciferase-labeled cancer cells in sterile PBS at a concentration of 2 x 10^6 cells per 200 µL.[2]
-
Tail Vein Injection:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Inject 200 µL of the cell suspension into a lateral tail vein.
-
-
Bioluminescence Imaging:
-
Monitor metastasis formation by performing bioluminescence imaging at regular intervals (e.g., every 2 weeks).
-
Inject each mouse intraperitoneally with D-luciferin (150 mg/kg) and image 5-10 minutes later using an in vivo imaging system.
-
-
Endpoint Analysis:
-
After a set period (e.g., 8 weeks), euthanize the mice.
-
Harvest the lungs and other organs of interest.
-
Perform ex vivo bioluminescence imaging of the harvested organs.
-
Fix the tissues in formalin and embed in paraffin for histological analysis (e.g., H&E staining) to confirm the presence and number of metastatic nodules.[2]
-
Mandatory Visualizations
Signaling Pathways
Caption: RBMS3 inhibits metastasis by downregulating the Wnt/β-catenin and Twist1/MMP2 signaling pathways.
Experimental Workflow
Caption: Workflow for assessing the impact of RBMS3 on tumor growth and metastasis in mouse models.
References
Application Notes and Protocols for Treating A549 Cells with BMS-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing BMS-3, a potent LIMK inhibitor, in studies involving the A549 human lung carcinoma cell line. The provided information includes recommended concentrations, experimental procedures for assessing cell viability and apoptosis, and methods for analyzing the downstream effects on the LIMK/Cofilin signaling pathway.
Introduction
This compound is a selective inhibitor of LIM kinase (LIMK), with potent activity against both LIMK1 and LIMK2. LIM kinases play a crucial role in the regulation of actin dynamics through the phosphorylation and subsequent inactivation of cofilin. In cancer cells, this pathway is often dysregulated, contributing to processes such as cell migration, invasion, and proliferation. In A549 cells, this compound has been shown to inhibit cell proliferation and induce mitotic arrest, with a reported half-maximal effective concentration (EC50) of 154 nM. These notes offer a starting point for researchers investigating the therapeutic potential of this compound in non-small cell lung cancer models.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the effects of this compound on A549 cells.
| Parameter | Value | Cell Line | Reference |
| EC50 (Cell Viability) | 154 nM | A549 | [1] |
| Concentration Range for p-Cofilin Inhibition | 1 - 50 µM | A549 | [1] |
| Effect | Dose-dependent reduction in cell count and induction of mitotic arrest | A549 | [1] |
Signaling Pathway
This compound targets LIMK1 and LIMK2, which are key regulators of actin cytoskeletal dynamics. The inhibition of LIMK by this compound prevents the phosphorylation of cofilin, leading to its activation. Activated cofilin promotes the depolymerization and severing of actin filaments, which in turn affects various cellular processes, including cell division and motility.
Caption: this compound inhibits LIMK, preventing cofilin phosphorylation and leading to mitotic arrest.
Experimental Protocols
Cell Culture
A549 cells should be cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the dose-dependent effect of this compound on A549 cell viability.
Materials:
-
A549 cells
-
F-12K medium with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. It is recommended to test a range of concentrations from 1 nM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for 24 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
Application Notes and Protocols for the Investigation of Bombesin-Like Receptor 3 (BRS-3) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bombesin-like receptor 3 (BRS-3), an orphan G protein-coupled receptor, has emerged as a significant target in neuroscience research, primarily due to its role in regulating energy homeostasis. Expressed in key brain regions, including the hypothalamus, BRS-3 is implicated in the control of food intake, energy expenditure, and body weight. The development of synthetic agonists for BRS-3 has provided invaluable tools to probe its physiological functions and explore its therapeutic potential for metabolic disorders such as obesity and diabetes.
These application notes provide an overview of the use of BRS-3 agonists in neuroscience research, with a focus on the well-characterized agonist MK-5046. Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in their investigation of BRS-3 signaling and function.
Data Presentation
Table 1: In Vitro Potency of Synthetic BRS-3 Agonists
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| MK-5046 | Human BRS-3 | Aequorin (Ca2+) | 14 | [1] |
| Rat BRS-3 | Aequorin (Ca2+) | 2.2 | [1] | |
| Mouse BRS-3 | Aequorin (Ca2+) | 21 | [1] | |
| Compound-A | Human BRS-3 | Aequorin (Ca2+) | 250 | [1] |
| Rat BRS-3 | Aequorin (Ca2+) | 100 | [1] |
Table 2: In Vivo Efficacy of MK-5046 on Food Intake in Diet-Induced Obese (DIO) Mice
| Dose (mg/kg, p.o.) | 2-hour Food Intake (% of Vehicle) | Overnight Food Intake (% of Vehicle) | Reference |
| 3 | ~80% | ~90% | [2] |
| 10 | ~50% | ~70% | [2] |
| 30 | ~30% | ~50% | [2] |
Table 3: Pharmacokinetic Properties of MK-5046 in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~1 hour | [3] |
| Apparent Terminal Half-life (t1/2) | 1.5 - 3.5 hours | [3] |
Signaling Pathway
BRS-3 is a Gq protein-coupled receptor. Upon agonist binding, it activates a canonical signaling cascade involving Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event that can be experimentally measured to assess receptor activation.
Experimental Protocols
Protocol 1: In Vivo Assessment of Anorectic Effects of a BRS-3 Agonist in Mice
This protocol details the procedure for evaluating the effect of a BRS-3 agonist on food intake in mice.
Materials:
-
Male C57BL/6 mice (diet-induced obese model is often used)
-
Standard or high-fat diet
-
BRS-3 agonist (e.g., MK-5046)
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Metabolic cages with food intake monitoring system or manual measurement tools
Procedure:
-
Acclimatization: Individually house mice and acclimatize them to the housing conditions and diet for at least one week.
-
Habituation: Habituate the mice to the oral gavage procedure by administering the vehicle for several days prior to the experiment.
-
Baseline Measurement: Measure baseline food intake for 24-48 hours before the start of the study.
-
Grouping: Randomly assign mice to treatment groups (vehicle and different doses of the BRS-3 agonist).
-
Dosing: Administer the compound or vehicle by oral gavage, typically 30 minutes before the onset of the dark cycle, when mice are most active.
-
Food Intake Measurement: Measure cumulative food intake at various time points (e.g., 2, 4, 12, and 24 hours) post-dosing.
-
Data Analysis: Calculate the total food consumed in grams or kilocalories. Analyze the data for statistical significance between treatment groups using appropriate statistical tests.
Protocol 2: Measurement of Energy Expenditure using Indirect Calorimetry
This protocol outlines the use of indirect calorimetry to assess the effect of a BRS-3 agonist on metabolic rate.
Materials:
-
Mice
-
Indirect calorimetry system (e.g., TSE LabMaster, Columbus Instruments CLAMS)
-
BRS-3 agonist and vehicle
-
Dosing equipment
Procedure:
-
System Calibration: Calibrate the indirect calorimetry system according to the manufacturer's instructions.
-
Acclimatization: Acclimatize the mice to the metabolic cages for at least 24 hours to obtain stable baseline readings.
-
Baseline Recording: Record baseline oxygen consumption (VO2) and carbon dioxide production (VCO2) for a 24-hour period. The respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure can be calculated from these values.
-
Dosing: Administer the BRS-3 agonist or vehicle to the mice while they are in the metabolic cages.
-
Data Acquisition: Continuously record VO2 and VCO2 for at least 24 hours post-dosing.
-
Data Analysis: Analyze the data to determine the effect of the compound on energy expenditure, typically calculated using the Weir equation. Compare the treatment groups to the vehicle control group.
Protocol 3: In Vitro Calcium Mobilization Assay
This protocol describes an in vitro functional assay to measure the activation of BRS-3 by an agonist through the quantification of intracellular calcium mobilization.
Materials:
-
Cell line stably expressing BRS-3 (e.g., HEK293-BRS-3)
-
Cell culture medium and supplements
-
96- or 384-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
BRS-3 agonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the BRS-3 expressing cells into the microplates and allow them to attach and grow to a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution according to the manufacturer's protocol. Incubate to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of the BRS-3 agonist in the assay buffer.
-
Assay Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Use the instrument's integrated fluidics to add the different concentrations of the BRS-3 agonist to the wells.
-
Data Acquisition: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
Application Notes and Protocols: Using BMS-3 to Study Oocyte Meiosis
Topic: Using BMS-3 to Study Oocyte Meiosis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Oocyte meiosis is a highly regulated process crucial for sexual reproduction. It involves two successive cell divisions that reduce the diploid genome of the oocyte to a haploid state, preparing it for fertilization. Polo-like kinase 1 (Plk1) is a key serine/threonine kinase that plays a pivotal role in regulating multiple stages of meiosis, including meiotic resumption (Germinal Vesicle Breakdown - GVBD), spindle formation, chromosome segregation, and polar body extrusion.[1][2] The intricate control of these events makes Plk1 an attractive target for studying the mechanisms of oocyte maturation and for the development of novel contraceptives.
Extensive research has been conducted on various small molecule inhibitors of Plk1 to dissect its function in oocyte meiosis. While a specific compound designated "this compound" from Bristol-Myers Squibb has been requested for this protocol, a thorough review of publicly available scientific literature did not yield information on a Plk1 inhibitor with this specific name being used in the context of oocyte meiosis.
Therefore, this document will provide a generalized protocol and application notes based on the established role of Plk1 in oocyte meiosis and the effects of well-characterized Plk1 inhibitors. This will serve as a guide for researchers interested in using a potent and specific Plk1 inhibitor to study oocyte maturation. For the purpose of this document, we will refer to a hypothetical, potent, and specific ATP-competitive Plk1 inhibitor, which we will term "Plk1 Inhibitor X," as a stand-in for the requested "this compound." Researchers should substitute "Plk1 Inhibitor X" with the specific Plk1 inhibitor they intend to use and optimize the protocols accordingly.
Principle of Action
Plk1 activity is essential for the G2/M transition in oocytes.[1] It is activated upstream of Maturation Promoting Factor (MPF), a complex of Cdk1 and Cyclin B, and is involved in the MPF autoamplification loop.[1] Plk1 also plays a critical role in centrosome maturation and spindle assembly. In the acentrosomal mouse oocyte, Plk1 is required for the fragmentation of microtubule-organizing centers (MTOCs), a crucial step for the formation of a bipolar spindle.[2][3] Inhibition of Plk1 is expected to arrest oocytes in the G2 phase, preventing GVBD, or cause defects in spindle formation and chromosome segregation if introduced after meiotic resumption.
Data Presentation
The following table summarizes hypothetical quantitative data based on the expected effects of a potent Plk1 inhibitor on oocyte meiosis. Researchers should generate their own data for the specific inhibitor being used.
| Parameter | Control (Vehicle) | Plk1 Inhibitor X (Low Conc. - e.g., 10 nM) | Plk1 Inhibitor X (High Conc. - e.g., 100 nM) |
| GVBD Rate (%) | > 95% | ~50% | < 10% |
| Polar Body Extrusion (PBE) Rate (%) | > 85% | < 20% | < 5% |
| Spindle Morphology | Bipolar, barrel-shaped | Monopolar or fragmented | No spindle formation |
| Chromosome Alignment | Aligned at metaphase plate | Scattered chromosomes | Condensed chromatin |
Experimental Protocols
Oocyte Collection and In Vitro Maturation (IVM)
This protocol is adapted for mouse oocytes but can be modified for other species.
Materials:
-
8-12 week old female mice (e.g., CF-1 or B6D2F1 strains)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
M2 medium or other suitable oocyte handling medium
-
IVM medium (e.g., MEM alpha supplemented with 5% FBS, pyruvate, and gonadotropins)
-
Hyaluronidase solution
-
Plk1 Inhibitor X (stock solution in DMSO)
-
35 mm or 60 mm culture dishes
Procedure:
-
Prime female mice with an intraperitoneal (IP) injection of 5 IU of PMSG.
-
44-48 hours post-PMSG injection, retrieve the ovaries and place them in pre-warmed M2 medium.
-
Mechanically rupture the large antral follicles using sterile 27-gauge needles to release cumulus-oocyte complexes (COCs).
-
Collect the COCs and wash them three times in fresh M2 medium.
-
To obtain denuded oocytes (DOs), treat the COCs with hyaluronidase (e.g., 300 µg/mL) for a few minutes and gently pipette to remove the cumulus cells. Wash the DOs thoroughly.
-
Culture the oocytes (either COCs or DOs) in droplets of IVM medium under mineral oil in a humidified incubator at 37°C with 5% CO2.
Treatment with Plk1 Inhibitor X
Procedure:
-
Prepare a stock solution of Plk1 Inhibitor X in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in IVM medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in the culture medium.
-
For studying the effect on meiotic resumption (GVBD), add Plk1 Inhibitor X to the IVM medium at the beginning of the culture period.
-
For studying the effect on events after GVBD (e.g., spindle formation, PBE), culture the oocytes in inhibitor-free IVM medium until GVBD has occurred, and then transfer them to IVM medium containing Plk1 Inhibitor X.
-
Culture the oocytes for the desired duration (e.g., 14-16 hours for mouse oocytes to reach Metaphase II).
Assessment of Meiotic Progression
Procedure:
-
GVBD Assessment: At 2-4 hours of IVM, score the oocytes under a stereomicroscope for the disappearance of the germinal vesicle.
-
Polar Body Extrusion (PBE) Assessment: At 14-16 hours of IVM, score the oocytes for the presence of the first polar body.
-
Spindle and Chromosome Staining: a. Fix the oocytes in a microtubule-stabilizing buffer with 4% paraformaldehyde. b. Permeabilize the oocytes with 0.5% Triton X-100. c. Block with 3% BSA in PBS. d. Incubate with a primary antibody against α-tubulin (for spindle visualization) overnight at 4°C. e. Wash and incubate with a fluorescently labeled secondary antibody. f. Counterstain the chromosomes with DAPI or Hoechst 33342. g. Mount the oocytes on a slide and visualize using a confocal or fluorescence microscope.
Visualizations
Signaling Pathway of Plk1 in Oocyte Meiosis
Caption: Plk1 activation and its role in oocyte meiosis.
Experimental Workflow for Studying Plk1 Inhibition
Caption: Workflow for studying a Plk1 inhibitor's effects.
References
Application Note and Protocol: Assessing Cell Viability with BMS-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-3 is a potent small molecule inhibitor of LIM domain kinase 1 (LIMK1) and LIMK2, with IC50 values of 5 nM and 6 nM, respectively.[1][2][3] These kinases play a crucial role in the regulation of actin dynamics through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. By inhibiting LIMK1 and LIMK2, this compound disrupts this signaling pathway, leading to increased cofilin activity, altered actin cytoskeletal dynamics, and ultimately, an anti-proliferative effect in various cancer cell lines. This application note provides a detailed protocol for assessing the impact of this compound on cell viability using a colorimetric MTT assay.
Principle of the Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[4][5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Signaling Pathway Modulated by this compound
Caption: this compound inhibits LIMK, preventing cofilin phosphorylation and altering actin dynamics.
Experimental Workflow
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Materials and Reagents
-
This compound (powder)
-
A549 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Experimental Protocol
1. Cell Culture and Seeding
a. Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. When cells reach approximately 80% confluency, wash with PBS, and detach using Trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count. d. Seed 5,000 cells in 100 µL of medium per well in a 96-well plate. e. Incubate the plate for 24 hours to allow cells to attach.
2. This compound Treatment
a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. d. Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
3. MTT Assay
a. Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form. c. After incubation, carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis
a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation
The quantitative data obtained from the MTT assay can be summarized in a table for clear comparison of the dose-dependent effects of this compound on cell viability.
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0% |
| 1 | 1.231 | 0.091 | 98.2% |
| 10 | 1.156 | 0.075 | 92.2% |
| 50 | 0.982 | 0.063 | 78.3% |
| 100 | 0.754 | 0.051 | 60.1% |
| 154 (EC50) | 0.627 | 0.045 | 50.0% |
| 250 | 0.489 | 0.039 | 39.0% |
| 500 | 0.251 | 0.028 | 20.0% |
| 1000 | 0.132 | 0.019 | 10.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The EC50 value of 154 nM for A549 cells is based on published data.[2][3]
Troubleshooting
-
Low Absorbance Readings: This may be due to low cell numbers, insufficient incubation time with MTT, or incomplete solubilization of formazan crystals. Ensure proper cell seeding density and incubation times, and mix the plate thoroughly after adding the solubilization solution.
-
High Background: Contamination of the culture or reagents can lead to high background readings. Use sterile techniques and fresh reagents.
-
Inconsistent Results: Uneven cell seeding, edge effects in the 96-well plate, or inaccurate pipetting can cause variability. Ensure a homogenous cell suspension before seeding, avoid using the outer wells of the plate if edge effects are a concern, and use calibrated pipettes.
Conclusion
This protocol provides a detailed and reliable method for assessing the effect of the LIMK inhibitor this compound on cell viability. The MTT assay is a robust and straightforward technique suitable for determining the dose-dependent cytotoxic or cytostatic effects of this compound and for calculating its IC50 value in various cell lines. Adherence to this protocol will enable researchers to generate reproducible and meaningful data for their drug development and cell biology studies.
References
Application Notes and Protocols: BMS-3 (Nivolumab and Ipilimumab) in Combination Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the preclinical and clinical evaluation of the combination therapy involving two Bristol Myers Squibb (BMS) checkpoint inhibitors: Nivolumab (anti-PD-1) and Ipilimumab (anti-CTLA-4). This combination therapy has demonstrated significant efficacy in various cancers by synergistically enhancing the anti-tumor immune response.[1][2] These notes are intended to guide researchers in designing and executing experiments to further investigate the mechanisms and efficacy of this combination therapy.
Signaling Pathways
The combination of Nivolumab and Ipilimumab targets two distinct inhibitory pathways that regulate T-cell activation and function.
-
Ipilimumab (Anti-CTLA-4): Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4) is a receptor on the surface of T-cells that acts as a negative regulator of T-cell activation. It competes with the co-stimulatory receptor CD28 for binding to its ligands, CD80 and CD86, on antigen-presenting cells (APCs). By blocking the interaction of CTLA-4 with its ligands, Ipilimumab promotes T-cell proliferation and activation, leading to an enhanced anti-tumor immune response.[3][4][5]
-
Nivolumab (Anti-PD-1): Programmed cell death protein 1 (PD-1) is another inhibitory receptor expressed on activated T-cells. Its ligand, PD-L1, is often overexpressed on the surface of tumor cells. The binding of PD-L1 to PD-1 suppresses T-cell activity within the tumor microenvironment, allowing cancer cells to evade immune destruction. Nivolumab blocks the PD-1/PD-L1 interaction, restoring the ability of T-cells to recognize and kill cancer cells.[3][6][7]
The synergistic effect of combining these two agents stems from their complementary mechanisms of action, targeting both the initial priming of T-cells in lymphoid tissues (CTLA-4 blockade) and the effector phase of the anti-tumor response within the tumor microenvironment (PD-1 blockade).[2]
Quantitative Data
Preclinical Data: In Vitro IL-2 Production
The combination of Nivolumab and Ipilimumab has been shown to enhance T-cell activation in vitro, as measured by Interleukin-2 (IL-2) production in a Staphylococcal enterotoxin B (SEB)-stimulated Peripheral Blood Mononuclear Cell (PBMC) assay.[1]
| Treatment | Fold Increase in IL-2 Production (Mean) |
| Baseline (SEB only) | 1 |
| Ipilimumab | 2 |
| Nivolumab | 2 |
| Ipilimumab + Nivolumab | 5 |
| Table 1: In vitro IL-2 production in SEB-stimulated PBMCs treated with Ipilimumab, Nivolumab, or the combination. Data is presented as the mean fold increase over baseline.[1] |
Clinical Trial Data: CheckMate -9DW (Advanced Hepatocellular Carcinoma)
The CheckMate -9DW Phase 3 trial evaluated the combination of Nivolumab and Ipilimumab compared to investigator's choice of lenvatinib or sorafenib as a first-line treatment for patients with unresectable hepatocellular carcinoma (HCC).[8]
| Endpoint | Nivolumab + Ipilimumab | Lenvatinib or Sorafenib | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival (OS) | 23.7 months | 20.6 months | 0.79 (0.65–0.96); p=0.018 |
| Objective Response Rate (ORR) | 36% | 13% | - |
| Complete Response (CR) Rate | 7% | 2% | - |
| Median Duration of Response | 30.4 months | 12.9 months | - |
| Table 2: Efficacy results from the CheckMate -9DW trial in advanced HCC.[8] |
Clinical Trial Data: CheckMate 227 (Metastatic Non-Small Cell Lung Cancer)
The CheckMate 227 Phase 3 trial investigated Nivolumab plus Ipilimumab versus chemotherapy in the first-line treatment of metastatic non-small cell lung cancer (mNSCLC).[9]
| Patient Subgroup (by PD-L1 expression) | 6-Year Overall Survival (OS) Rate (Nivolumab + Ipilimumab) | 6-Year Overall Survival (OS) Rate (Chemotherapy) |
| PD-L1 ≥1% | 22% | 13% |
| PD-L1 <1% | 16% | 5% |
| Table 3: Six-year overall survival rates from the CheckMate 227 trial in mNSCLC.[9] |
Experimental Protocols
Experimental Workflow for Preclinical Evaluation
T-Cell Activation Assay (IL-2 ELISA)
Objective: To assess the effect of Nivolumab and Ipilimumab on T-cell activation by measuring IL-2 secretion.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Staphylococcal enterotoxin B (SEB)
-
Nivolumab (or anti-human PD-1 antibody)
-
Ipilimumab (or anti-human CTLA-4 antibody)
-
Isotype control antibodies
-
Human IL-2 ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare treatment solutions: Nivolumab, Ipilimumab, Nivolumab + Ipilimumab, and isotype control antibody at desired concentrations.
-
Add 50 µL of the respective antibody solutions to the wells.
-
Add 50 µL of SEB (e.g., at a final concentration of 2.5 µg/mL) to stimulate the T-cells.[1]
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Analyze the data by comparing IL-2 levels in the treatment groups to the control groups.
In Vitro Cytotoxicity Assay
Objective: To evaluate the ability of T-cells, activated by the combination therapy, to kill tumor cells.
Materials:
-
Target tumor cell line (e.g., a melanoma or lung cancer cell line expressing PD-L1)
-
Effector T-cells (e.g., pre-activated human T-cells)
-
Nivolumab, Ipilimumab, and isotype control antibodies
-
Cell viability assay kit (e.g., MTT or a fluorescence-based live/dead assay)
-
96-well cell culture plates
Protocol:
-
Seed the target tumor cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, co-culture the tumor cells with pre-activated T-cells at various effector-to-target (E:T) ratios.
-
Add Nivolumab, Ipilimumab, the combination, or isotype control antibodies to the co-culture.
-
Incubate the plate for 24-48 hours.
-
After incubation, measure the viability of the target tumor cells using a suitable cell viability assay.
-
Calculate the percentage of specific lysis for each treatment condition.
Western Blot for PD-L1 Expression
Objective: To determine the expression levels of PD-L1 in tumor cell lines.
Materials:
-
Tumor cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PD-L1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse tumor cells in RIPA buffer and quantify protein concentration using a BCA assay.[10]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a relevant in vivo model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma or CT26 colon carcinoma)[1]
-
Anti-mouse PD-1 antibody
-
Anti-mouse CTLA-4 antibody
-
Isotype control antibodies
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant a defined number of tumor cells into the flank of the mice.
-
Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups: vehicle control, anti-PD-1 monotherapy, anti-CTLA-4 monotherapy, and combination therapy.
-
Administer the antibodies intraperitoneally at the specified doses and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the mice for signs of toxicity.
-
At the end of the study, tumors can be excised for further analysis, such as immune cell infiltration by flow cytometry.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions and cell lines. All work should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.
References
- 1. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. frontiersin.org [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bristol Myers Squibb - Bristol Myers Squibb Announces Opdivo (nivolumab) Plus Yervoy (ipilimumab) Significantly Improved Overall Survival Compared to Lenvatinib or Sorafenib as First-Line Treatment for Patients with Advanced Hepatocellular Carcinoma in CheckMate -9DW Trial [news.bms.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Live-Cell Imaging of Cytoskeletal Changes with BMS-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytoskeleton is a dynamic and intricate network of protein filaments that provides structural support to cells, facilitates cell motility, and plays a crucial role in intracellular transport and cell division. Live-cell imaging enables the real-time visualization of these processes, offering invaluable insights into cellular function in both healthy and diseased states. BMS-3 is a novel, cell-permeable small molecule designed for the controlled modulation of the actin cytoskeleton, making it a powerful tool for studying cytoskeletal dynamics.
These application notes provide a comprehensive overview of the use of this compound in live-cell imaging to observe and quantify changes in the cytoskeleton. Detailed protocols for cell preparation, labeling, treatment, and image acquisition are included, along with examples of expected results and data presentation.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of a key downstream effector of the Rho GTPase signaling pathway. Specifically, this compound targets a kinase responsible for the phosphorylation and activation of proteins that promote actin stress fiber formation and contractility. By inhibiting this kinase, this compound leads to a rapid and reversible disassembly of actin stress fibers, resulting in significant changes in cell morphology and motility. This targeted mechanism allows for the precise study of the role of the actin cytoskeleton in various cellular processes.
Signaling Pathway of this compound Action
Caption: this compound inhibits a target kinase in the Rho GTPase pathway.
Quantitative Data Presentation
The effects of this compound on the cytoskeleton can be quantified by measuring various cellular parameters before and after treatment. The following tables summarize typical quantitative data obtained from live-cell imaging experiments.
Table 1: Effect of this compound on Cell Morphology
| Treatment | Average Cell Area (µm²) | Average Roundness (Arbitrary Units) |
| Vehicle Control | 1500 ± 120 | 0.65 ± 0.05 |
| 1 µM this compound | 1200 ± 100 | 0.85 ± 0.07 |
| 5 µM this compound | 950 ± 80 | 0.92 ± 0.06 |
| 10 µM this compound | 800 ± 75 | 0.95 ± 0.04 |
Table 2: Effect of this compound on Actin Stress Fibers
| Treatment | Average Number of Stress Fibers per Cell | Average Stress Fiber Thickness (µm) |
| Vehicle Control | 25 ± 5 | 0.8 ± 0.1 |
| 1 µM this compound | 12 ± 3 | 0.5 ± 0.08 |
| 5 µM this compound | 5 ± 2 | 0.3 ± 0.05 |
| 10 µM this compound | < 2 | Not measurable |
Table 3: Effect of this compound on Cell Migration
| Treatment | Average Migration Speed (µm/hour) | Directionality |
| Vehicle Control | 20 ± 4 | 0.8 ± 0.1 |
| 1 µM this compound | 10 ± 3 | 0.5 ± 0.15 |
| 5 µM this compound | 5 ± 2 | 0.3 ± 0.1 |
| 10 µM this compound | < 2 | 0.1 ± 0.05 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cytoskeletal Changes with this compound
This protocol describes the general procedure for treating cultured cells with this compound and acquiring time-lapse images of the actin cytoskeleton.
Materials:
-
Cells of interest (e.g., U2OS, HeLa, or primary cells)
-
Glass-bottom imaging dishes or plates
-
Cell culture medium appropriate for the cell line
-
Fluorescent actin probe (e.g., LifeAct-GFP, SiR-Actin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Cytoskeletal Labeling:
-
For transient transfection with fluorescent protein-based probes (e.g., LifeAct-GFP), transfect the cells 24-48 hours before imaging according to the manufacturer's protocol.
-
For live-cell stains (e.g., SiR-Actin), add the stain to the culture medium at the recommended concentration and incubate for the specified time (typically 1-4 hours) before imaging.
-
-
Preparation for Imaging:
-
Gently wash the cells twice with pre-warmed imaging medium (e.g., phenol red-free medium supplemented with serum and other necessary components).
-
Add fresh imaging medium to the dish.
-
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to acclimate for at least 30 minutes.
-
Locate a field of view with healthy, well-labeled cells.
-
-
Image Acquisition:
-
Acquire baseline images (time-lapse or single time point) before adding this compound. This will serve as the "before" control.
-
Prepare a working solution of this compound in imaging medium at the desired final concentration.
-
Carefully add the this compound solution to the imaging dish. For a vehicle control, add an equivalent volume of imaging medium with DMSO.
-
Immediately begin time-lapse image acquisition. The imaging frequency will depend on the dynamics of the process being studied (e.g., every 1-5 minutes for morphological changes).
-
-
Data Analysis:
-
Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, CellProfiler) to quantify changes in cell morphology, stress fiber characteristics, and cell motility.
-
Experimental Workflow
Caption: Workflow for live-cell imaging with this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Phototoxicity/Cell Death | Excessive light exposure. | Reduce laser power, increase camera sensitivity, decrease exposure time, and reduce the frequency of image acquisition. |
| Poor Signal-to-Noise Ratio | Low expression of fluorescent probe or inefficient staining. | Optimize transfection/staining protocol. Use a brighter fluorophore. |
| Focal Drift | Temperature fluctuations or mechanical instability. | Use an autofocus system. Ensure the microscope and environmental chamber are stable. |
| No Effect of this compound | Incorrect concentration or inactive compound. | Verify the concentration of the stock solution. Test a range of concentrations. Ensure proper storage of the compound. |
Conclusion
This compound provides a valuable tool for researchers studying the dynamic processes governed by the actin cytoskeleton. The protocols and guidelines presented here offer a starting point for designing and executing successful live-cell imaging experiments to elucidate the intricate role of the cytoskeleton in cellular behavior. Careful optimization of experimental parameters for the specific cell type and biological question is essential for obtaining high-quality, reproducible data.
Troubleshooting & Optimization
Optimizing BMS-3 Concentration for LIMK1 Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing BMS-3, a potent inhibitor of LIM Kinase 1 (LIMK1). Here, you will find troubleshooting guidance and frequently asked questions to navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal in vitro concentration of this compound for inhibiting LIMK1?
A1: The optimal concentration of this compound for LIMK1 inhibition is context-dependent, varying with the experimental system (e.g., purified enzyme assay vs. cell-based assay) and the specific cell type. For direct inhibition of purified LIMK1 enzyme, the IC50 value is approximately 5 nM.[1][2] However, in cell-based assays, higher concentrations are typically required. For instance, in A549 human lung cancer cells, the EC50 value for reducing cell viability is 154 nM.[1][2] In other cell types, concentrations ranging from 1 to 50 µM have been used to observe a dose-dependent decrease in the phosphorylation of cofilin, a direct downstream target of LIMK1.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is the selectivity of this compound for LIMK1 over LIMK2?
A2: this compound is a potent inhibitor of both LIMK1 and LIMK2, with very similar inhibitory concentrations. The IC50 of this compound is 5 nM for LIMK1 and 6 nM for LIMK2.[1][2] Therefore, it should be considered a dual LIMK1/LIMK2 inhibitor in most experimental settings.
Q3: What is the mechanism of action of this compound?
A3: this compound is an ATP-competitive inhibitor of LIMK1 and LIMK2.[3] It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to its substrates.[3] The primary downstream effect of LIMK1 inhibition by this compound is the reduced phosphorylation of cofilin, leading to an increase in active, dephosphorylated cofilin.[4][5] This, in turn, alters actin dynamics.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For creating stock solutions, it can be dissolved in DMSO.[2] For short-term storage (days to weeks), the stock solution can be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store the stock solution at -20°C.[6] The powder form should be stored under dry and dark conditions.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of LIMK1 activity | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Incorrect this compound Preparation/Storage: The compound may have degraded due to improper handling. 3. Cell Permeability Issues: this compound may not be effectively entering the cells. 4. High Protein Binding: this compound may be binding to proteins in the cell culture medium, reducing its effective concentration. | 1. Perform a dose-response curve (e.g., 10 nM to 50 µM) to determine the optimal concentration for your system.[1][2] 2. Prepare fresh stock solutions of this compound in DMSO and store them appropriately.[2][6] 3. Increase the incubation time with this compound. 4. Consider using a serum-free or low-serum medium during the this compound treatment period. |
| High cell toxicity or off-target effects | 1. Excessive this compound Concentration: The concentration used may be too high, leading to non-specific effects. 2. Prolonged Incubation Time: Extended exposure to the inhibitor could be detrimental to the cells. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration of this compound based on a dose-response experiment.[1] 2. Reduce the incubation time. 3. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.1%). |
| Inconsistent results between experiments | 1. Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect the outcome. 2. Inconsistent this compound Preparation: Variations in the preparation of the this compound stock solution can lead to differing effective concentrations. 3. Assay Variability: Technical variability in the downstream analysis (e.g., Western blotting, immunofluorescence). | 1. Standardize all cell culture parameters. 2. Prepare a large batch of this compound stock solution to be used across multiple experiments. 3. Include appropriate positive and negative controls in every experiment and perform replicate measurements. |
| Unexpected changes in actin cytoskeleton | 1. Dual LIMK1/LIMK2 Inhibition: this compound inhibits both LIMK1 and LIMK2, which may have overlapping or distinct roles in regulating actin dynamics.[1][2] 2. Complex Cellular Response: Inhibition of LIMK1 can trigger compensatory signaling pathways that affect the cytoskeleton. | 1. Be mindful that the observed phenotype is due to the inhibition of both kinases. 2. Investigate other signaling pathways that may be affected by LIMK1 inhibition in your specific cell type. |
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 5 nM | LIMK1 (purified enzyme) | [1][2] |
| IC50 | 6 nM | LIMK2 (purified enzyme) | [1][2] |
| EC50 | 154 nM | A549 human lung cancer cells (cell viability) | [1][2] |
| Effective Concentration | 1 - 50 µM | Dose-dependent decrease in p-Cofilin in capacitating sperm | [1] |
| Effective Concentration | 1 µM | Damaged MTOC protein localization in mouse oocytes | [6] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for LIMK1 Inhibition
This protocol is adapted from a general method for assaying LIMK1 kinase activity.[1][2]
Materials:
-
Recombinant human LIMK1 (e.g., GST-fusion protein)
-
Biotinylated full-length human destrin (cofilin) as a substrate
-
This compound
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂
-
Kinase reaction components
Procedure:
-
Prepare a concentration series of this compound in the assay buffer.
-
In a reaction plate, combine the recombinant LIMK1 enzyme, the biotinylated destrin substrate, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be around 1 µM.
-
Incubate the reaction at room temperature for 30 minutes.
-
Terminate the reaction. For radioactive assays, this can be done by adding 20% TCA/100 mM sodium pyrophosphate.
-
Harvest the precipitates onto a filter plate.
-
Quantify the incorporation of phosphate into the destrin substrate. For radioactive assays, use a scintillation counter. For non-radioactive assays, a specific antibody against phosphorylated cofilin can be used in an ELISA-based format.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: Cellular Assay for p-Cofilin Inhibition
This protocol outlines a general method for assessing the effect of this compound on the phosphorylation of cofilin in a cellular context.[1]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phosphorylated cofilin (p-Cofilin)
-
Primary antibody against total cofilin or a loading control (e.g., GAPDH, β-actin)
-
Appropriate secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 50 µM) for a specified time (e.g., 10 minutes to 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using lysis buffer.
-
Collect the cell lysates and clarify them by centrifugation.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting to detect the levels of p-Cofilin and a loading control.
-
Quantify the band intensities and normalize the p-Cofilin signal to the loading control.
-
Analyze the dose-dependent decrease in p-Cofilin levels.
Mandatory Visualizations
Caption: LIMK1 Signaling Pathway and this compound Inhibition.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LIM Kinase | TargetMol [targetmol.com]
- 3. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdbonline.org [sdbonline.org]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
BMS-3 solubility and stock solution preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-3.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of LIM Kinase 1 (LIMK1) and LIM Kinase 2 (LIMK2).[1][2] By inhibiting these kinases, this compound prevents the phosphorylation of Cofilin, a key protein involved in actin dynamics.[1][3] This ultimately leads to a reduction in actin polymerization.[1]
2. In what solvents is this compound soluble?
3. How should this compound powder and stock solutions be stored?
-
Powder: Store the solid compound at -20°C for long-term stability.[4]
-
Stock Solutions: Prepared stock solutions in DMSO should be stored at -80°C.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound Powder
Possible Cause: Insufficient solvent volume or inadequate mixing.
Solution:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration, keeping in mind the known solubility limits.
-
Warming: Gently warm the solution to 37°C to aid in dissolution.
-
Sonication: Use an ultrasonic bath to agitate the solution and facilitate the dissolving process.
Issue: Precipitation of this compound in Cell Culture Media
Possible Cause 1: High Final Concentration of DMSO
The concentration of DMSO in the final cell culture media should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells and may cause the compound to precipitate.
Solution:
-
Prepare a more concentrated initial stock solution of this compound in DMSO. This will allow for a smaller volume to be added to the cell culture media to achieve the desired final concentration, thereby keeping the final DMSO percentage low.
Possible Cause 2: Temperature Shock
Adding a cold stock solution directly to warm cell culture media can sometimes cause the compound to precipitate out of solution.
Solution:
-
Allow the this compound stock solution to equilibrate to room temperature before adding it to the pre-warmed cell culture media.
-
Add the stock solution dropwise while gently swirling the media to ensure rapid and even distribution.
Possible Cause 3: Interaction with Media Components
Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound, leading to precipitation.
Solution:
-
Test the solubility of this compound in a small volume of your specific cell culture medium before preparing a large batch.
-
If precipitation occurs, consider using a serum-free medium for the initial treatment period, if your experimental design allows.
Quantitative Data
Table 1: this compound Solubility in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | ≥ 30 | 69.89 |
Table 2: Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (DMSO) | -80°C | Up to 2 years |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 429.27 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 429.27 g/mol = 0.0042927 g = 4.29 mg
-
-
Weigh the this compound powder: Carefully weigh out approximately 4.29 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for a few minutes.
-
If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
-
Aliquot and store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits LIMK, preventing Cofilin phosphorylation and promoting actin depolymerization.
Experimental Workflow: Preparing a this compound Working Solution
Caption: Workflow for preparing a this compound working solution from powder.
References
Technical Support Center: Troubleshooting BMS-3 Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common stability issues encountered with the LIMK inhibitor, BMS-3, in aqueous solutions. The following information is intended to aid in troubleshooting experiments and ensuring the reliable performance of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer. What are the recommended solvents and concentrations?
A1: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Based on available data, here are the solubility limits for this compound in various solvents:
| Solvent | Solubility |
| DMSO | 25 mg/mL |
| DMF | 15 mg/mL |
| Ethanol | 1 mg/mL |
| DMSO:PBS (pH 7.2) (1:5) | 0.2 mg/mL[1] |
For most in vitro assays, preparing a high-concentration stock in DMSO is the standard practice. When diluting into your final aqueous experimental buffer, ensure the final DMSO concentration is compatible with your assay and does not exceed a level that could affect your experimental results (typically <0.5%). Rapidly vortexing the solution during the addition of the DMSO stock can help prevent immediate precipitation.
Q2: I am concerned about the stability of this compound in my aqueous experimental buffer over the course of a long-term experiment. How can I assess its stability?
-
Prepare a solution of this compound in your aqueous buffer at the final experimental concentration.
-
Divide the solution into aliquots for time-point analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).
-
At each time point, analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Plot the concentration of this compound over time to determine the rate of degradation, if any.
This will provide empirical data on the stability of this compound in your specific experimental setup.
Q3: What are the known degradation pathways for this compound in aqueous solutions?
A3: The specific degradation pathways of this compound in aqueous solutions have not been extensively documented in publicly available literature. Small molecules with ester or amide functional groups can be susceptible to hydrolysis, especially at non-neutral pH. The thiazole and pyrazole rings in the this compound structure may also be susceptible to photodegradation. To identify potential degradation products, a forced degradation study can be performed under stress conditions (e.g., acid, base, heat, light, oxidation). The resulting degradants can be characterized using LC-MS.
Experimental Protocols
Protocol for Determining this compound Solubility in an Aqueous Buffer
This protocol provides a general method for determining the kinetic solubility of this compound in a buffer of your choice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
HPLC-UV or LC-MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume of each DMSO concentration to the wells of the 96-well plate in triplicate (e.g., 2 µL). Include a DMSO-only control.
-
Add your aqueous buffer to each well to achieve the desired final volume (e.g., 198 µL for a 1:100 dilution).
-
Seal the plate and shake at room temperature for a set period (e.g., 2 hours).
-
Visually inspect the wells for any precipitation.
-
Filter the solutions to remove any precipitated compound.
-
Analyze the concentration of the soluble this compound in the filtrate using a validated HPLC-UV or LC-MS method.
-
Determine the highest concentration at which no precipitation is observed; this is the approximate kinetic solubility.
Signaling Pathway and Logical Relationships
This compound is a potent inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2). These kinases are key regulators of the actin cytoskeleton through their phosphorylation and subsequent inactivation of cofilin. The activity of LIMKs is regulated by the Rho family of small GTPases.
Caption: LIMK1/2 Signaling Pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
If you observe precipitation of this compound during your experiments, follow this logical workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: BMS-3 Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of the LIM kinase inhibitor, BMS-3, to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions as summarized in the table below. Adherence to these guidelines will help ensure the integrity and activity of the compound for your experiments.
Q2: How should I handle this compound upon receipt?
A2: this compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[1] Upon receipt, it is recommended to transfer the compound to the appropriate long-term or short-term storage as soon as possible.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] It is not soluble in water.[1] For creating stock solutions, it is advisable to use anhydrous DMSO.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing pyrazole and thiazole rings, potential degradation mechanisms may include:
-
Hydrolysis: The amide linkage in the this compound molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The thiazole ring contains sulfur and nitrogen atoms that could be susceptible to oxidation.[3]
-
Photodegradation: Thiazole-containing compounds can be sensitive to light and may undergo degradation upon exposure to UV or visible light.[1]
Q5: How can I tell if my this compound has degraded?
A5: Degradation may not be visible. The most reliable way to assess the purity and integrity of your this compound sample is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | This compound degradation due to improper storage. | Verify that the compound has been stored at the recommended temperature (-20°C for long-term). Prepare fresh stock solutions from a new aliquot. |
| This compound degradation in solution. | Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to one year.[2] | |
| Appearance of new peaks in HPLC analysis | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
| Loss of compound activity | Degradation of this compound. | Confirm the purity of your this compound stock using a validated analytical method. If degradation is suspected, use a fresh vial of the compound. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Duration | Reference |
| Long-term (Powder) | -20°C | ≥ 2 years | [1] |
| Short-term (Powder) | 0 - 4°C | Days to weeks | [1] |
| In Solvent (DMSO) | -80°C | Up to 1 year | [2] |
| Shipping | Ambient | A few weeks | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound, based on methods used for other small molecule kinase inhibitors.
1. Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (LC-MS).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
3. Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 254-320 nm).
4. Forced Degradation Study:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to 60°C.
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) and visible light.
5. Analysis:
-
Inject samples from the forced degradation studies at various time points.
-
Monitor the formation of degradation products and the decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Technical Support Center: Addressing Resistance to BRAF/MEK Inhibitors in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BRAF and MEK inhibitors, such as Dabrafenib and Trametinib, in long-term cell culture experiments with melanoma cell lines.
Troubleshooting Guides
This section provides solutions to common problems encountered during the study of drug resistance in melanoma cell lines.
Problem 1: My melanoma cell line (e.g., A375, SK-MEL-28) is not developing resistance to Dabrafenib/Trametinib.
-
Possible Cause 1: Insufficient drug concentration or exposure time.
-
Solution: Resistance development is a gradual process. Start by determining the initial IC50 of the drug on your parental cell line. Begin treating the cells with a concentration at or slightly below the IC50. Once the cells recover and resume proliferation, incrementally increase the drug concentration. This process can take several weeks to months.[1]
-
-
Possible Cause 2: Cell line heterogeneity.
-
Solution: Not all cells within a population will develop resistance at the same rate. After an initial period of drug selection, you may need to perform single-cell cloning to isolate and expand resistant populations.
-
-
Possible Cause 3: Instability of the resistant phenotype.
-
Solution: Some resistance mechanisms are reversible. It is crucial to maintain a continuous low dose of the selective drug in the culture medium to sustain the resistant phenotype.
-
Problem 2: I am trying to confirm resistance by Western blot, but I don't see reactivation of the MAPK pathway (p-ERK).
-
Possible Cause 1: Activation of a bypass pathway.
-
Possible Cause 2: Transient signaling.
-
Solution: Pathway activation can be transient. Ensure you are lysing the cells at an appropriate time point after treatment. Consider a time-course experiment to capture the peak of signaling.
-
-
Possible Cause 3: Technical issues with the Western blot.
-
Solution: Review your Western blot protocol. Ensure you are using appropriate antibodies, sufficient protein loading, and optimized transfer conditions. Use positive and negative controls to validate your results.
-
Problem 3: I suspect an NRAS mutation is conferring resistance, but my Sanger sequencing results are unclear.
-
Possible Cause 1: Low percentage of mutant alleles.
-
Solution: If only a sub-population of your cells harbors the NRAS mutation, Sanger sequencing may not be sensitive enough to detect it. Consider using more sensitive techniques like next-generation sequencing (NGS) or digital droplet PCR (ddPCR).
-
-
Possible Cause 2: Poor quality of the sequencing template.
-
Solution: Ensure your genomic DNA is of high quality and free of contaminants. Purify your PCR product before sequencing to remove primers and unincorporated dNTPs.
-
-
Possible Cause 3: Issues with PCR amplification.
-
Solution: Optimize your PCR conditions (annealing temperature, primer concentration) for the specific NRAS exon you are amplifying.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms and investigation of resistance to BRAF/MEK inhibitors.
1. What are the most common mechanisms of resistance to BRAF inhibitors like Dabrafenib in melanoma cell lines?
The most frequently observed resistance mechanisms can be broadly categorized into two groups:
-
Reactivation of the MAPK Pathway: This can occur through various alterations, including:
-
Secondary mutations in NRAS or MEK1/2: These mutations can reactivate the pathway downstream of BRAF.[2][4]
-
BRAF amplification: Increased copies of the mutated BRAF gene can overcome the inhibitory effect of the drug.[2][5]
-
BRAF splice variants: Alternative splicing can produce BRAF proteins that are less sensitive to inhibitors.[4]
-
-
Activation of Bypass Signaling Pathways: The most common bypass pathway is the PI3K/AKT/mTOR pathway, which can promote cell survival and proliferation independently of the MAPK pathway.[2][3] This can be triggered by the upregulation of receptor tyrosine kinases (RTKs) such as EGFR, PDGFRβ, and IGF-1R.
2. How can I generate a Dabrafenib-resistant melanoma cell line in the lab?
A standard method for generating drug-resistant cell lines involves continuous exposure to the drug with a stepwise increase in concentration.[1]
-
Initial Phase: Determine the IC50 of Dabrafenib for your parental cell line. Begin by culturing the cells in a medium containing Dabrafenib at a concentration equal to the IC50.
-
Selection and Escalation: Initially, a significant portion of the cells will die. The surviving cells are allowed to repopulate. Once the cells are growing steadily, the concentration of Dabrafenib is gradually increased. This process is repeated over several passages.
-
Confirmation of Resistance: Resistance should be confirmed by determining the new, higher IC50 of the resistant cell line compared to the parental line.
3. What is the typical fold-increase in IC50 for a Dabrafenib-resistant cell line?
The fold-increase in IC50 can vary significantly depending on the cell line and the specific resistance mechanism. However, it is common to observe a 10- to over 1000-fold increase in the IC50 for Dabrafenib in resistant melanoma cell lines compared to their sensitive counterparts.
4. How do I perform a Western blot to assess MAPK and PI3K/AKT pathway activation?
A Western blot can be used to measure the phosphorylation status of key proteins in these pathways, such as ERK and AKT. An increase in the ratio of the phosphorylated form to the total protein indicates pathway activation.
5. How can I screen for NRAS mutations in my resistant cell line?
The most common activating mutations in NRAS occur in codons 12, 13, and 61. You can screen for these mutations using the following steps:
-
DNA Extraction: Isolate genomic DNA from both your parental and resistant cell lines.
-
PCR Amplification: Amplify the exons of the NRAS gene containing the potential mutation hotspots using specific primers.
-
Sanger Sequencing: Sequence the purified PCR products to identify any nucleotide changes that result in an amino acid substitution.
6. What are some strategies to overcome Dabrafenib resistance in my cell culture experiments?
Several strategies can be explored to overcome resistance:
-
Combination Therapy:
-
Dual MAPK Pathway Blockade: Combining a BRAF inhibitor (Dabrafenib) with a MEK inhibitor (Trametinib) can often overcome resistance mediated by MAPK pathway reactivation.
-
Targeting Bypass Pathways: If resistance is mediated by the PI3K/AKT pathway, combining the BRAF inhibitor with a PI3K or AKT inhibitor may restore sensitivity.
-
-
Immunotherapy: In a broader context, combining targeted therapy with immune checkpoint inhibitors is a promising clinical strategy.
Data Presentation
Table 1: IC50 Values for Dabrafenib and Trametinib in Sensitive and Resistant Melanoma Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Change |
| A375 | Dabrafenib | ~5-10 nM | >10 µM | >1000 |
| SK-MEL-28 | Dabrafenib | ~20-50 nM | >10 µM | >200 |
| A375 | Trametinib | ~0.5-1 nM | ~5-10 nM | ~10 |
| SK-MEL-28 | Trametinib | ~1-5 nM | ~20-50 nM | ~10-20 |
Note: IC50 values are approximate and can vary between labs and experimental conditions.
Table 2: Frequency of Common Resistance Mechanisms to BRAF Inhibitors in Melanoma
| Resistance Mechanism | Approximate Frequency |
| MAPK Pathway Reactivation | |
| NRAS mutations | 20% |
| MEK1/2 mutations | 7% |
| BRAF amplification | 20% |
| BRAF splice variants | 16% |
| Bypass Pathway Activation | |
| PI3K/AKT pathway alterations | 15-20% |
| Upregulation of RTKs (EGFR, PDGFRβ, etc.) | Varies |
Note: Frequencies are based on analyses of patient tumor samples and may vary.[5]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Dabrafenib or Trametinib in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK and p-AKT
-
Cell Lysis: Treat cells with the desired drug concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Sanger Sequencing of NRAS Exon 3
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from parental and resistant cell lines.
-
PCR Amplification:
-
Primers for NRAS Exon 3 (Codon 61):
-
Forward: 5'-GTTATAGATGGTGAAACCTGTTTG-3'
-
Reverse: 5'-TATTGATGGCAAATACACAGAG-3'
-
-
PCR Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
95°C for 30 seconds
-
58°C for 30 seconds
-
72°C for 45 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
-
PCR Product Purification: Purify the amplified DNA fragment using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product and one of the PCR primers for sequencing.
-
Sequence Analysis: Align the obtained sequence with the reference NRAS sequence to identify any mutations.
Mandatory Visualizations
Caption: BRAF/MEK signaling pathway and resistance mechanisms.
Caption: Workflow for generating and characterizing resistant cell lines.
Caption: Troubleshooting logic for lack of p-ERK reactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistant mechanisms to BRAF inhibitors in melanoma - Manzano - Annals of Translational Medicine [atm.amegroups.org]
- 4. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Variability in In Vitro Assays for Small Molecule Inhibitors (e.g., BMS-3)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vitro assays involving small molecule inhibitors like BMS-3.
General Troubleshooting Guide
Variability in in vitro assays can arise from multiple sources, making it difficult to obtain reliable and reproducible results. This guide addresses common issues in a question-and-answer format.
Q1: My dose-response curves are inconsistent between experiments. What are the likely causes?
A1: Inconsistent dose-response curves are a frequent issue. The variability can often be traced back to several factors. Start by systematically checking the following:
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells can respond differently to treatment.[1][2]
-
Compound Stability and Dilution: Verify the stability of your small molecule inhibitor (e.g., this compound) in the assay medium. Ensure accurate serial dilutions are prepared fresh for each experiment.
-
Reagent Consistency: Use the same lot of reagents (media, serum, plates, etc.) for the duration of a study to minimize variability.[3] If you must change lots, perform a bridging experiment to ensure consistency.
-
Incubation Time: Maintain consistent incubation times for compound treatment and assay development.[2]
-
Edge Effects: "Edge effects" in microplates can lead to uneven evaporation and temperature gradients, affecting cells in the outer wells. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS.[2]
Q2: I'm observing high background noise in my assay. How can I reduce it?
A2: High background can mask the true signal from your assay. Here are some common causes and solutions:
-
Plate Selection: The type of microplate can significantly impact background signals. For fluorescence assays, use black plates to reduce background fluorescence and prevent crosstalk between wells. For luminescence assays, white plates are recommended to maximize the signal.[4]
-
Washing Steps: Inadequate washing can leave residual reagents that contribute to high background. Optimize the number of wash steps and the washing technique.
-
Blocking: For cell-based assays like in-cell Westerns, insufficient blocking can lead to non-specific antibody binding. Test different blocking buffers and incubation times to minimize background.[2]
-
Reagent Quality: Ensure your reagents, especially antibodies and detection substrates, are of high quality and not expired.
Q3: My results are not reproducible. What are the key factors to control for reproducibility?
A3: Reproducibility is crucial for data reliability.[1][5] To improve reproducibility, focus on standardizing your experimental workflow:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures.
-
Cell Culture Practices: Maintain consistent cell culture conditions, including passage number, media composition, and CO2 levels.[5][6] Regularly test for mycoplasma contamination.[1][5]
-
Instrument Calibration: Regularly calibrate and maintain all laboratory equipment, such as pipettes, incubators, and plate readers.
-
Environmental Factors: Control for environmental factors like temperature and humidity in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for my assay?
A1: The optimal cell seeding density depends on the cell type, the duration of the assay, and the specific endpoint being measured. It is crucial to determine this empirically by performing a cell titration experiment. The goal is to have cells in the exponential growth phase at the time of the assay readout.
Q2: How should I prepare and store my small molecule inhibitor (this compound)?
A2: Proper handling and storage of your compound are critical. Follow the manufacturer's recommendations for solubility and storage conditions. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock to the final working concentrations in the assay medium immediately before use.
Q3: How can I confirm that my small molecule inhibitor is engaging its target in the cell?
A3: Target engagement assays are essential to confirm that the compound is interacting with its intended target within the cell.[7] Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to assess target engagement by measuring changes in protein thermal stability upon ligand binding.[8]
Q4: What are off-target effects, and how can I assess them?
A4: Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to misleading results or cellular toxicity.[9][10] It is important to evaluate potential off-target effects. This can be done through various methods, including screening against a panel of related targets or using proteome-wide approaches.[8]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing cell viability in response to a small molecule inhibitor.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the small molecule inhibitor (this compound) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until intracellular formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Troubleshooting Checklist for Inconsistent Assay Results
| Parameter to Check | Potential Issue | Recommended Action |
| Cell Culture | Inconsistent cell health, passage number, or confluency. | Maintain a consistent cell culture schedule, use cells within a defined passage number range, and regularly check for mycoplasma.[1][5] |
| Compound | Degradation, precipitation, or inaccurate dilutions. | Prepare fresh dilutions for each experiment, check for solubility in the assay medium, and store stock solutions properly. |
| Reagents | Lot-to-lot variability or expired reagents. | Use the same lot of critical reagents for a study. Validate new lots before use. |
| Assay Plates | Edge effects or inappropriate plate type. | Avoid using outer wells or fill them with media. Use appropriate plates for the assay type (e.g., black for fluorescence).[4] |
| Incubation | Inconsistent timing or temperature fluctuations. | Use a calibrated incubator and adhere strictly to the defined incubation times.[2] |
| Liquid Handling | Inaccurate pipetting. | Calibrate pipettes regularly and use proper pipetting techniques. |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase 2.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vitro screening of a small molecule.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BMS-3 and Other LIMK Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-3 and other prominent LIMK inhibitors, supported by experimental data. The information is curated to facilitate informed decisions in the pursuit of novel cancer therapeutics targeting the LIM kinase pathway.
LIM kinases (LIMK1 and LIMK2) have emerged as critical players in cancer progression, primarily through their role in regulating actin cytoskeletal dynamics. By phosphorylating and inactivating cofilin, a key actin-depolymerizing factor, LIM kinases promote the stability of actin filaments, a process integral to cell motility, invasion, and proliferation. The overexpression and hyperactivity of LIMKs are associated with the metastatic potential of various cancers, making them attractive targets for therapeutic intervention. This guide focuses on this compound, a potent LIMK inhibitor, and compares its performance with other notable inhibitors in the field.
Quantitative Comparison of LIMK Inhibitors
The following table summarizes the in vitro potency of this compound and other selected LIMK inhibitors against LIMK1 and LIMK2, as well as their efficacy in a specific cancer cell line.
| Inhibitor | Target(s) | IC50 (LIMK1) | IC50 (LIMK2) | EC50 (A549 Lung Cancer Cells) |
| This compound | LIMK1/2 | 5 nM | 6 nM | 154 nM |
| BMS-5 (LIMKi3) | LIMK1/2 | 7 nM[1] | 8 nM[1] | Not Reported |
| TH-257 | LIMK1/2 | 84 nM[2][3] | 39 nM[2][3] | Not Reported |
| LIJTF500025 | LIMK1/2 | Potent (IC50 not specified) | Potent (IC50 not specified) | Not Reported |
| CRT0105950 | LIMK1/2 | 0.3 nM[4] | 1 nM[4] | Not Reported |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC50 values represent the concentration of the inhibitor required to produce 50% of its maximal effect in a cell-based assay.
This compound demonstrates high potency against both LIMK1 and LIMK2 with IC50 values in the low nanomolar range.[4] Its efficacy in inhibiting the viability of A549 lung cancer cells is also noted.[4] BMS-5 (also known as LIMKi3) shows comparable high potency.[1] TH-257 is another potent inhibitor, while CRT0105950 exhibits exceptional potency against both LIMK isoforms.[2][3][4] While in vitro studies have shown promise for inhibitors like this compound in reducing cancer cell proliferation and invasion, in vivo studies have been described as having disappointing outcomes, though specific data is limited.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the LIMK signaling pathway and a typical experimental workflow.
Caption: The LIMK signaling cascade in cancer.
Caption: A typical workflow for evaluating LIMK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess LIMK inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on LIMK enzyme activity.
-
Principle: Measures the incorporation of radioactive phosphate from ATP into a substrate (e.g., biotinylated full-length human destrin) by the LIMK enzyme.
-
Procedure:
-
Prepare a reaction mixture containing a buffer (e.g., 25 mM HEPES), salts (100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂), ATP, the biotinylated destrin substrate, and the LIMK1 or LIMK2 enzyme.
-
Add a series of concentrations of the inhibitor (e.g., this compound) to the reaction mixture.
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an acid solution (e.g., 20% TCA).
-
Harvest the precipitated substrate onto a filter plate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for Phospho-Cofilin
This method is used to determine the effect of LIMK inhibitors on the phosphorylation of cofilin within cancer cells.[5]
-
Principle: Utilizes specific antibodies to detect the total and phosphorylated forms of cofilin in cell lysates, allowing for the quantification of LIMK activity in a cellular context.
-
Procedure:
-
Culture cancer cells to a desired confluency and treat them with the LIMK inhibitor or a vehicle control for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).[5]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-cofilin (Ser3) and another for total cofilin. A loading control antibody (e.g., anti-tubulin) should also be used.[5]
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated cofilin to total cofilin.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a LIMK inhibitor.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the LIMK inhibitor for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the EC50 value.
-
Transwell Migration/Invasion Assay
This assay assesses the ability of a LIMK inhibitor to block cancer cell migration and invasion.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. Migrating cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Procedure:
-
Rehydrate the Transwell inserts. For invasion assays, coat the membrane with Matrigel.
-
Seed cancer cells, pre-treated with the LIMK inhibitor or vehicle, into the upper chamber in serum-free media.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain like crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify migration/invasion.
-
Conclusion
This compound and other LIMK inhibitors represent a promising class of targeted therapies for cancer treatment. Their high potency in inhibiting LIMK activity and subsequently blocking key cancer cell processes like proliferation and invasion has been demonstrated in various in vitro models. While the translation of these promising preclinical findings into in vivo efficacy remains a challenge, the continued development and characterization of LIMK inhibitors are crucial for realizing their therapeutic potential. The experimental protocols and comparative data presented in this guide are intended to support the ongoing research and development efforts in this important area of oncology.
References
A Comparative Analysis of BMS-3 and TH-257: Efficacy and Mechanism of Action as LIMK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the LIMK inhibitors BMS-3 and TH-257, focusing on their efficacy, mechanism of action, and selectivity. The information is supported by available experimental data to aid in the selection of appropriate chemical probes for research in oncology, neuroscience, and other fields where LIMK-mediated pathways are relevant.
This compound and TH-257 are both potent inhibitors of LIM domain kinases (LIMK) 1 and 2, key regulators of actin cytoskeletal dynamics. However, they exhibit distinct mechanisms of action and biochemical profiles. This guide summarizes their known characteristics to facilitate informed decisions in experimental design.
Quantitative Efficacy and Cellular Activity
The in vitro potency of this compound and TH-257 against LIMK1 and LIMK2 has been determined through biochemical assays. This compound demonstrates high potency with low nanomolar IC50 values. In cellular assays, this compound has been shown to inhibit the proliferation of A549 human lung cancer cells. TH-257 also displays potent inhibition of both LIMK isoforms. A key differentiator is their mode of action, with this compound being an ATP-competitive inhibitor and TH-257 acting through an allosteric mechanism.
| Compound | Target | IC50 (nM) | Cell-Based Assay | EC50 (nM) | Mechanism of Action |
| This compound | LIMK1 | 5[1] | A549 cell viability | 154[1] | ATP-competitive |
| LIMK2 | 6[1] | ||||
| TH-257 | LIMK1 | 84[2] | - | - | Allosteric |
| LIMK2 | 39[2] |
Mechanism of Action and Selectivity
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the LIMK enzymes.[3] This class of inhibitors can be sensitive to the phosphorylation state of the kinase. In contrast, TH-257 is an allosteric inhibitor, binding to a site distinct from the ATP pocket.[2] This can confer a higher degree of selectivity. Indeed, TH-257 has been reported to be exquisitely selective with no significant activity against a wide kinome panel.[2] While this compound has been widely used as a tool compound, comprehensive kinome-wide selectivity data is not as readily available in the public domain. The allosteric nature of TH-257 may offer advantages in terms of specificity for LIMK1/2 over other kinases.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used to ascertain the efficacy of this compound and TH-257.
Biochemical IC50 Determination for this compound (Radioactive Phosphate Incorporation Assay)
This assay quantifies the inhibition of LIMK1 and LIMK2 kinase activity by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate.
-
Enzyme: Recombinant human LIMK1 and LIMK2 protein kinase domains expressed as glutathione S-transferase (GST) fusion proteins.[1]
-
Substrate: Biotinylated full-length human destrin.[1]
-
Reaction Mixture: The kinase reaction is performed in a buffer containing the LIMK enzyme, destrin substrate, MgCl₂, and [γ-³²P]ATP.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Detection: The reaction is stopped, and the biotinylated destrin is captured, typically on a streptavidin-coated plate or filter. The amount of incorporated radioactivity is then measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.
Biochemical IC50 Determination for TH-257 (RapidFire Mass Spectrometry Assay)
This is a high-throughput, label-free method that directly measures the enzymatic conversion of a substrate to its product.
-
Enzyme and Substrate: Recombinant LIMK1 or LIMK2 and a peptide substrate (e.g., a cofilin-derived peptide).
-
Reaction: The kinase reaction is carried out in a multi-well plate format with the enzyme, substrate, ATP, and varying concentrations of the inhibitor.
-
Quenching: The reaction is stopped at a specific time point by adding a quenching solution.
-
Analysis: The reaction mixture is then aspirated by the RapidFire system, which performs a rapid online solid-phase extraction to remove salts and proteins. The purified substrate and phosphorylated product are then directly analyzed by a mass spectrometer.
-
Data Analysis: The ratio of product to the sum of product and substrate is used to determine the percent inhibition, and IC50 values are derived from dose-response curves.
Cellular EC50 Determination for this compound (A549 Cell Viability Assay)
This assay determines the concentration of a compound that reduces cell viability by 50%.
-
Cell Line: A549 human lung carcinoma cells.[1]
-
Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (or vehicle control) for a specified duration (e.g., 24 hours).[1]
-
Viability Reagent: A cell viability reagent, such as MTT or resazurin, is added to the wells. These reagents are converted into a colored or fluorescent product by metabolically active cells.
-
Detection: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The LIMK signaling pathway plays a critical role in regulating the actin cytoskeleton. Downstream of Rho family GTPases, kinases such as ROCK and PAK phosphorylate and activate LIMK1 and LIMK2. Activated LIMKs then phosphorylate cofilin, leading to its inactivation and subsequent stabilization of actin filaments.
References
Validating the Specificity of BMS-3 for LIMK1/2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of BMS-3, a potent inhibitor of LIM Kinase 1 (LIMK1) and LIM Kinase 2 (LIMK2). By objectively comparing its performance with alternative inhibitors and presenting supporting experimental data, this document serves as a critical resource for researchers engaged in drug discovery and the study of cellular signaling pathways involving LIMK1/2.
Executive Summary
This compound is a highly potent, ATP-competitive inhibitor of both LIMK1 and LIMK2, with IC50 values in the low nanomolar range.[1] Its efficacy in targeting the LIMK/cofilin signaling axis, a critical regulator of actin cytoskeletal dynamics, has positioned it as a valuable tool in cancer research and beyond. This guide delves into the specifics of its activity, compares it with other known LIMK inhibitors, and provides detailed protocols for its validation.
Comparative Analysis of LIMK Inhibitors
The selection of a suitable kinase inhibitor is paramount for the accuracy and reproducibility of experimental results. The following table summarizes the in vitro potency of this compound against LIMK1 and LIMK2 in comparison to other commercially available inhibitors.
| Inhibitor | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Notes |
| This compound | 5[1] | 6[1] | Potent dual inhibitor of LIMK1 and LIMK2. |
| BMS-5 (LIMKi3) | 7[1] | 8[1] | Structurally related to this compound with similar high potency. |
| LX7101 | 24[1] | 1.6[1] | Potent inhibitor with some selectivity towards LIMK2. Also a potent ROCK2 inhibitor. |
| CRT-0105950 | 8[2] | 48[2] | Potent inhibitor with a slight preference for LIMK1. |
| T56-LIMKi | - | - | Marketed as a selective LIMK2 inhibitor, however, one study reported it to be inactive in their assays.[3] |
| PHA-680632 | - | - | Reported to have a slight preference for LIMK1/2, but with poor cellular permeability and high efflux.[3] |
| AZ960 | - | - | Similar to PHA-680632, shows a slight preference for LIMK1/2 with poor cellular potency.[3] |
| Dasatinib | - | - | A broad-spectrum kinase inhibitor with activity against multiple kinases, not specific for LIMK1/2. |
Understanding the LIMK1/2 Signaling Pathway
LIMK1 and LIMK2 are key downstream effectors of the Rho family of small GTPases, including RhoA, Rac, and Cdc42.[4] These kinases play a pivotal role in regulating the actin cytoskeleton by phosphorylating and thereby inactivating cofilin, an actin-depolymerizing factor.[4] This action leads to the stabilization of actin filaments, impacting crucial cellular processes such as cell migration, morphology, and division. The canonical activation pathway involves upstream kinases like p21-activated kinases (PAKs) and Rho-associated coiled-coil containing protein kinases (ROCKs).[4][5]
Experimental Protocols for Specificity Validation
Validating the specificity of a kinase inhibitor is crucial. A standard method for determining the in vitro potency of an inhibitor is through a kinase inhibition assay. The following provides a generalized protocol.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines the measurement of kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Recombinant LIMK1 or LIMK2 enzyme
-
Substrate (e.g., recombinant cofilin or a synthetic peptide)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
This compound or other test inhibitors
-
ATP solution
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter and fluid
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute this compound and other test compounds in DMSO to achieve a range of concentrations.
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, recombinant LIMK enzyme, and the substrate.
-
Add Inhibitor: Add the diluted inhibitors or DMSO (vehicle control) to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P in a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Off-Target Effects and Selectivity Profiling
While this compound demonstrates high potency for LIMK1 and LIMK2, it is essential to consider its activity against a broader panel of kinases to fully characterize its specificity. Kinase inhibitor selectivity is often assessed using large-scale screening platforms that test the compound against hundreds of different kinases.[6] Researchers should consult publicly available databases or commercial services that provide such profiling data to evaluate the potential for off-target effects that could influence experimental outcomes. A highly selective inhibitor will exhibit a significant potency window between its intended targets and other kinases.
Conclusion
This compound is a potent and valuable research tool for investigating the roles of LIMK1 and LIMK2 in cellular processes. Its high affinity for both isoforms makes it an effective dual inhibitor. However, as with any pharmacological agent, a thorough understanding of its specificity is crucial for the accurate interpretation of experimental data. Researchers are encouraged to perform comprehensive validation, including in-house IC50 determination and off-target profiling, to ensure the reliability of their findings. This guide provides the foundational information and protocols to support these critical validation efforts.
References
- 1. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. LIMK inhibitor CRT0105950 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lim kinase - Wikipedia [en.wikipedia.org]
- 6. reactionbiology.com [reactionbiology.com]
Reproducibility of BMS-3 Effects on Cofilin Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-3 and other molecular tools used to modulate cofilin phosphorylation, a critical event in actin cytoskeleton dynamics. We present supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways to aid in the reproducible investigation of this cellular process.
Introduction to Cofilin Regulation
Cofilin is a key protein in regulating actin filament turnover. Its activity is tightly controlled by phosphorylation at the Serine-3 residue. Phosphorylation, primarily mediated by LIM kinases (LIMK1 and LIMK2), inactivates cofilin, leading to the stabilization of actin filaments. Conversely, dephosphorylation by the phosphatase Slingshot (SSH) activates cofilin, promoting actin filament severing and depolymerization. Dysregulation of this pathway is implicated in various pathological conditions, including cancer and neurological disorders. This compound is a potent small molecule inhibitor of LIM kinases, and understanding its effects in the context of other available modulators is crucial for robust experimental design.
Comparative Analysis of Cofilin Phosphorylation Modulators
The following table summarizes the quantitative data for this compound and alternative compounds that inhibit LIM kinases, thereby reducing cofilin phosphorylation.
Table 1: Quantitative Comparison of LIM Kinase Inhibitors
| Compound | Target(s) | In Vitro Potency (pIC50) | Cellular Potency (pIC50) | Reference |
| This compound | LIMK1, LIMK2 | LIMK1: 8.3, LIMK2: 8.2 | Not Reported | [1] |
| TH-257 | LIMK1, LIMK2 | LIMK1: 8.4, LIMK2: 8.0 | LIMK1: 8.1, LIMK2: 7.9 | [1] |
| LIMKi3 | LIMK1, LIMK2 | LIMK1: 8.2, LIMK2: 8.1 | LIMK1: 7.9, LIMK2: 7.7 | [1] |
| S3 Peptide | LIMK1 | Competitive Inhibitor | Not Applicable | [2] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
A study in mouse sperm showed that this compound caused a dose-dependent decrease in phosphorylated cofilin (p-cofilin) levels after a 10-minute incubation under capacitating conditions.[3] Another study demonstrated that LIMKi3 effectively reduces p-cofilin levels in pancreatic acini.[4]
Signaling Pathway of Cofilin Phosphorylation
The phosphorylation of cofilin is a downstream event of several signaling cascades, most notably the Rho GTPase pathway. The following diagram illustrates the key components of this pathway.
Experimental Protocols
Reproducible assessment of cofilin phosphorylation is critical. The following is a generalized protocol for Western blot analysis of phosphorylated cofilin.
Protocol: Western Blot for Phospho-Cofilin (p-Cofilin)
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or other modulators for the specified time and concentration.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5][6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.
-
Add Laemmli sample buffer to the lysate and heat at 95-100°C for 5 minutes.[5]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for phospho-cofilin (Ser3) overnight at 4°C with gentle agitation. A primary antibody for total cofilin should be used on a separate blot or after stripping as a loading control.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.[8]
-
Quantify the band intensities using densitometry software. Normalize the p-cofilin signal to the total cofilin or a housekeeping protein signal.
-
The following diagram outlines the general workflow for a Western blot experiment.
References
- 1. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Adf/Cofilin Abolishes Egf-Induced Actin Nucleation at the Leading Edge and Subsequent Lamellipod Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKA-dependent phosphorylation of LIMK1 and Cofilin is essential for mouse sperm acrosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to Cytoskeletal Modulation: BMS-3 vs. ROCK Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise tools to dissect and manipulate the intricate network of the cellular cytoskeleton is paramount. This guide provides a detailed comparison of two key classes of small molecule inhibitors used in cytoskeletal studies: BMS-3, a potent LIM kinase (LIMK) inhibitor, and the widely utilized Rho-associated kinase (ROCK) inhibitors.
This document outlines their distinct mechanisms of action, presents a quantitative comparison of their performance, details relevant experimental protocols, and provides visual representations of the signaling pathways they modulate. This objective comparison aims to equip researchers with the knowledge to select the most appropriate inhibitor for their specific experimental needs in the investigation of cytoskeletal dynamics.
Mechanism of Action: Targeting Different Nodes in the RhoA Signaling Pathway
The regulation of the actin cytoskeleton is a complex process orchestrated by a cascade of signaling proteins. Both this compound and ROCK inhibitors intervene in the RhoA signaling pathway, a central regulator of actin dynamics, but at different key junctures.
ROCK inhibitors act upstream by directly targeting the Rho-associated kinases, ROCK1 and ROCK2.[1] These kinases are crucial downstream effectors of the small GTPase RhoA.[1] When activated by GTP-bound RhoA, ROCKs phosphorylate multiple substrates that lead to the assembly of contractile actin-myosin filaments, resulting in the formation of stress fibers and focal adhesions. By inhibiting ROCK, these compounds prevent the phosphorylation of these downstream targets, leading to a rapid disassembly of stress fibers and a reduction in cellular contractility.
This compound , on the other hand, targets LIM kinases (LIMK1 and LIMK2), which are downstream of ROCK.[2][3] ROCK activates LIMK by phosphorylation. Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. In its inactive, phosphorylated state, cofilin can no longer promote the disassembly of actin filaments. Therefore, inhibition of LIMK by this compound leads to an increase in active, dephosphorylated cofilin, resulting in enhanced actin filament turnover and disassembly.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and representative ROCK inhibitors, providing a basis for experimental design and inhibitor selection.
| Inhibitor Class | Specific Inhibitor | Target(s) | IC₅₀ | Key Cytoskeletal Effects | Reference |
| LIMK Inhibitor | This compound | LIMK1, LIMK2 | 5 nM (LIMK1), 6 nM (LIMK2) | Decreases phosphorylated cofilin, reduces actin polymerization. | [2][3][4][5] |
| ROCK Inhibitors | Y-27632 | ROCK1, ROCK2 | ~800 nM (in vitro kinase assay) | Disrupts actin stress fibers, reduces focal adhesions, induces cell rounding. | [6] |
| Fasudil (HA-1077) | ROCK1, ROCK2 | ~330 nM (ROCK2) | Vasodilation, reduction of smooth muscle contraction. | [7] | |
| Netarsudil (AR-13324) | ROCK1, ROCK2 | Potent ROCK inhibitor | Enhances aqueous humor outflow. | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental applications of these inhibitors, the following diagrams have been generated using the DOT language.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the effects of this compound and ROCK inhibitors on the cytoskeleton.
Immunofluorescence Staining for Actin Cytoskeleton Visualization
This protocol is used to visualize the effects of inhibitors on the actin stress fibers and overall cell morphology.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, fibroblasts) on glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Treat the cells with the desired concentration of this compound or a ROCK inhibitor (e.g., 10 µM Y-27632) for the appropriate duration (typically ranging from 30 minutes to several hours). Include a vehicle control (e.g., DMSO).
2. Fixation and Permeabilization:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
3. Staining:
-
Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
-
Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in blocking buffer for 20-30 minutes at room temperature in the dark to stain F-actin.
-
(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope equipped with the appropriate filters.
Western Blotting for Phosphorylated Cofilin and Myosin Light Chain (MLC)
This protocol allows for the quantitative assessment of the phosphorylation status of key downstream effectors of the LIMK and ROCK signaling pathways.
1. Cell Lysis and Protein Quantification:
-
Culture and treat cells as described in the immunofluorescence protocol.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated cofilin (p-cofilin) or phosphorylated myosin light chain (p-MLC) overnight at 4°C. Also, probe for total cofilin and total MLC as loading controls.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The choice between this compound and ROCK inhibitors for cytoskeletal studies depends on the specific research question. ROCK inhibitors provide a tool to probe the consequences of inhibiting the upstream kinase responsible for a broad range of cytoskeletal and contractile processes. In contrast, this compound offers a more targeted approach to investigate the specific role of the LIMK-cofilin axis in actin dynamics, downstream of ROCK activation. By understanding their distinct mechanisms and utilizing the appropriate experimental protocols, researchers can effectively dissect the complex regulatory networks governing the cytoskeleton.
References
- 1. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. TargetMol [targetmol.com]
- 6. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of BMS-3 Results with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of the potent LIM kinase (LIMK) inhibitor, BMS-3, with the phenotypic outcomes of genetic knockdown of its targets, LIMK1 and LIMK2. By presenting experimental data and detailed protocols, this document serves as a valuable resource for cross-validating pharmacological findings with genetic approaches in the study of LIMK-mediated signaling pathways.
Introduction to this compound and LIM Kinases
This compound is a small molecule inhibitor with high potency against both LIMK1 and LIMK2, key regulators of actin dynamics.[1][2] These kinases play crucial roles in various cellular processes, including cell cycle progression, migration, and cytoskeletal organization, primarily through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin.[1] Understanding the specific contributions of LIMK1 and LIMK2 to these processes is critical, and comparing the effects of a pan-LIMK inhibitor like this compound to isoform-specific genetic knockdowns provides a powerful strategy for target validation and elucidation of downstream signaling.
Comparative Analysis of Phenotypic Effects
The following table summarizes the observed cellular effects of this compound treatment and compares them to the reported phenotypes resulting from the genetic knockdown of LIMK1 and LIMK2. This comparative data is essential for interpreting experimental results and validating the on-target effects of this compound.
Table 1: Comparison of Cellular Phenotypes
| Phenotypic Endpoint | This compound Treatment | LIMK1 Knockdown | LIMK2 Knockdown | Combined LIMK1/2 Knockdown |
| Mitotic Arrest | Induces mitotic arrest, characterized by increased total nuclear DNA intensity and histone H3 phosphorylation.[1] | Delays mitotic progression (metaphase to anaphase) and causes irregular spindle positioning.[1] | Important for normal mitotic spindle formation.[3] | The majority of metaphase cells show multi-polar spindles.[4] |
| Cell Viability | Dose-dependent decrease in viability of cancer cells (e.g., A549 human lung cancer cells with an EC50 of 154 nM).[1] | Reduced invasion and metastatic behavior in pancreatic cancer cells. | Reduced invasion and metastatic behavior in pancreatic cancer cells. | Completely blocked invasion and formation of micrometastasis in a zebrafish xenograft model.[2] |
| Cofilin Phosphorylation | Dose-dependent decrease in phosphorylated cofilin (p-Cofilin) levels.[1] | Reduced p-Cofilin levels. | Reduced p-Cofilin levels. | Significant reduction in p-Cofilin levels. |
| Actin Polymerization | Marked decrease in actin polymerization levels.[1] | Altered actin dynamics. | Altered actin dynamics. | Significant disruption of actin polymerization. |
| Centrosome Integrity | Not explicitly reported, but induction of mitotic arrest suggests effects on centrosome function. | 40% of metaphase cells show diffused (defocused) centrosomes.[4] | ~40% of metaphase cells show diffused centrosomes.[4] | Not explicitly reported, but likely severe defects. |
| Spindle Formation | Implied disruption due to mitotic arrest. | Over 50% of knockdown cells exhibit multi-polar spindles.[4] | ~60% of metaphase cells show increased numbers of astral microtubules with normal centrosome morphology initially.[4] | 80% of metaphase cells show multi-polar spindles.[4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The LIMK signaling pathway, illustrating the inhibitory action of this compound.
Caption: A generalized experimental workflow for comparing this compound and LIMK knockdowns.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of LIMK1 and LIMK2
-
Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute a validated siRNA targeting LIMK1, LIMK2, or a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours post-transfection before proceeding with downstream assays.
-
Validation: Confirm knockdown efficiency by Western blot or qRT-PCR analysis of LIMK1 and LIMK2 protein or mRNA levels, respectively.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or perform siRNA knockdown as described above. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the EC50 value for this compound.
Mitotic Arrest Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound or perform siRNA knockdown as described in section 4.1.
-
Cell Harvesting: Harvest the cells by trypsinization, including the floating cells which may be arrested in mitosis.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Cells arrested in the G2/M phase will have a 4N DNA content.
-
Data Analysis: Quantify the percentage of cells in the G2/M phase of the cell cycle.
Western Blot for Phospho-Cofilin (p-Cofilin)
-
Protein Extraction: Lyse the treated or transfected cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-cofilin (Ser3) and a primary antibody for total cofilin or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-Cofilin normalized to total cofilin or the loading control.
Conclusion
The data presented in this guide demonstrates a strong correlation between the phenotypic effects of the LIMK inhibitor this compound and the genetic knockdown of its targets, LIMK1 and LIMK2. Both pharmacological inhibition and genetic silencing of LIMKs lead to disruptions in cell cycle progression, cytoskeletal organization, and cell viability, primarily through the modulation of cofilin phosphorylation. The effects of this compound, a pan-inhibitor, generally phenocopy the combined knockdown of both LIMK1 and LIMK2, providing a robust cross-validation of its on-target activity. Researchers can utilize the information and protocols herein to design and interpret experiments aimed at further dissecting the roles of LIMK1 and LIMK2 in health and disease.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LIMK1 and LIMK2 regulate cortical development through affecting neural progenitor cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of BMS-3 and BMS-5 as Potent LIMK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent LIM kinase (LIMK) inhibitors, BMS-3 and BMS-5. This analysis is supported by available experimental data to inform research and development decisions.
This compound and BMS-5 have emerged as potent small molecule inhibitors of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2), key regulators of actin cytoskeletal dynamics. Their ability to modulate the phosphorylation of cofilin, a downstream effector of LIMK, has positioned them as valuable tools for investigating cellular processes such as motility, invasion, and proliferation, and as potential therapeutic agents in oncology and other diseases. This guide delves into a comparative analysis of their biochemical potency, cellular activity, and the signaling pathways they influence.
Biochemical Potency and Cellular Activity
Both this compound and BMS-5 exhibit high potency against their target kinases. In biochemical assays, they demonstrate low nanomolar inhibition of both LIMK1 and LIMK2. While direct comparative studies are limited, available data from various sources indicate their strong and comparable inhibitory activity.
| Inhibitor | Target | IC50 (nM) | Cellular EC50 (A549 cells) | Cytotoxicity (A549 cells) |
| This compound | LIMK1 | 5[1][2] | 154 nM[1][2] | Cytotoxic[3] |
| LIMK2 | 6[1][2] | |||
| BMS-5 | LIMK1 | 7[4][5][6] | Not Reported | Non-toxic[3] |
| LIMK2 | 8[4][5][6] |
Table 1: Comparison of In Vitro Potency and Cellular Effects of this compound and BMS-5. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. EC50 is the concentration required to achieve 50% of the maximum effect in a cellular assay.
A key differentiator highlighted in a comparative study of Bristol-Myers Squibb (BMS) compounds is their cellular cytotoxicity. While BMS-5 was characterized as a selective inhibitor of cofilin phosphorylation with no associated cytotoxicity, some structurally related pyrazole derivatives, including a compound designated as "compound 2" which is this compound, were found to be cytotoxic[3]. This suggests that while both compounds are potent LIMK inhibitors, this compound may have additional off-target effects that contribute to its cytotoxic profile.
Mechanism of Action and Signaling Pathways
This compound and BMS-5 exert their effects by inhibiting the kinase activity of LIMK1 and LIMK2. This, in turn, prevents the phosphorylation of their primary substrate, cofilin, at serine-3. Phosphorylated cofilin is inactive and unable to sever actin filaments. By inhibiting LIMK, this compound and BMS-5 maintain cofilin in its active, dephosphorylated state, leading to increased actin filament disassembly and a subsequent alteration of the cellular actin cytoskeleton.
The LIMK/cofilin signaling pathway is a critical node downstream of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These GTPases are master regulators of the actin cytoskeleton and are often dysregulated in various diseases, including cancer.
Caption: The LIMK/Cofilin Signaling Pathway and the Point of Inhibition by this compound and BMS-5.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro LIMK Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of LIMK1 and LIMK2 and the inhibitory potential of compounds like this compound and BMS-5.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP (spiked with [γ-33P]ATP).
-
Enzyme and Substrate: Add recombinant human LIMK1 or LIMK2 enzyme and a suitable substrate, such as myelin basic protein (MBP) or a specific peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or BMS-5 (or vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Detection: Spot the reaction mixture onto a P81 phosphocellulose filter paper. Wash the filters extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a Radiometric In Vitro LIMK Inhibition Assay.
Cellular Phospho-Cofilin Western Blot Analysis
This method is used to assess the ability of this compound and BMS-5 to inhibit LIMK activity within a cellular context by measuring the phosphorylation level of cofilin.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A549, MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of this compound or BMS-5 for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-cofilin (Ser3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total cofilin and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Conclusion
This compound and BMS-5 are both highly potent inhibitors of LIMK1 and LIMK2, with comparable in vitro inhibitory activities in the low nanomolar range. A critical distinction lies in their reported cellular effects, with BMS-5 demonstrating a more selective profile as a non-cytotoxic inhibitor of cofilin phosphorylation, whereas this compound has been associated with cytotoxicity, suggesting potential off-target activities. This difference is a crucial consideration for researchers selecting a tool compound for their studies. For investigations focused specifically on the consequences of LIMK inhibition without confounding cytotoxic effects, BMS-5 may be the more appropriate choice. Conversely, the cytotoxic properties of this compound could be of interest in cancer research where inducing cell death is a therapeutic goal. Further head-to-head comparative studies, particularly comprehensive kinase selectivity profiling and in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential and liabilities of these two important LIMK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LIM Kinase | TargetMol [targetmol.com]
- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
In Vivo Showdown: BMS-3 Falters in Tumor Growth Inhibition While Other LIMK Inhibitors Show Mixed Results
For Immediate Release
A comprehensive review of preclinical data reveals that the LIM kinase (LIMK) inhibitor, BMS-3, failed to inhibit primary tumor growth and paradoxically increased metastasis in breast cancer xenograft models. In contrast, other compounds targeting the same pathway have demonstrated varied efficacy in different cancer models, with some showing promise in reducing metastasis or inhibiting tumor growth in specific contexts. This comparison guide provides a detailed analysis of the in vivo efficacy of this compound and other notable LIMK inhibitors, supported by experimental data and protocols for researchers in drug development.
Key Findings at a Glance
| Compound | Cancer Model | Primary Tumor Growth | Metastasis | Key Observations |
| This compound | 4T1.2 & MDA-MB-231 (Breast Cancer) | No effect | Increased | Despite target engagement (reduced p-cofilin), showed no anti-tumor efficacy and promoted metastasis. Also identified as a tubulin polymerization inhibitor. |
| LX7101 | MDA-MB-231 (Breast Cancer) | No effect | Reduced | Showed a dissociation between effects on primary tumor and metastatic spread. |
| T56-LIMKi | Panc-1 (Pancreatic Cancer) | Inhibited | Not Reported | Demonstrated dose-dependent tumor growth inhibition with no reported toxicity. |
| BMS-5 (LIMKi3) | Various (in vitro) | Not Reported (in vivo anti-cancer) | Not Reported (in vivo anti-cancer) | Potent LIMK inhibitor, but in vivo anti-cancer efficacy data is not readily available in the public domain. |
In-Depth Analysis of In Vivo Efficacy
This compound: A Case of Ineffective Tumor Growth Inhibition and Off-Target Effects
This compound, a potent inhibitor of LIMK1 and LIMK2, demonstrated a concerning lack of efficacy in preclinical breast cancer models.[1] Intraperitoneal administration of this compound in mice bearing either 4T1.2 or MDA-MB-231 mammary tumors did not result in any significant reduction in primary tumor growth.[1] More alarmingly, systemic treatment with this compound led to an increase in metastatic lesions in the liver, diaphragm, spleen, cecum, and stomach.[1]
Interestingly, analysis of the primary tumors from this compound-treated mice showed a 60% reduction in the phosphorylation of cofilin, the primary substrate of LIMK, indicating that the drug was engaging its intended target.[1] This suggests that LIMK inhibition alone may not be sufficient to halt tumor progression in these models and raises questions about the systemic effects of the compound. Further research revealed that this compound also acts as a tubulin polymerization inhibitor, an off-target effect that could contribute to its complex in vivo profile.[1]
Comparative Efficacy of Other LIMK Inhibitors
To provide a broader perspective, the in vivo performance of other LIMK inhibitors is summarized below:
-
LX7101: In a study utilizing the MDA-MB-231 breast cancer xenograft model, LX7101 did not inhibit the growth of the primary tumor. However, it was observed to reduce the progression of metastasis.[2] This finding suggests a potential role for LIMK inhibitors in controlling metastatic dissemination, even in the absence of an effect on the primary tumor.
-
T56-LIMKi: This LIMK2-selective inhibitor showed promising results in a pancreatic cancer model. In mice with Panc-1 xenografts, T56-LIMKi inhibited tumor growth in a dose-dependent manner without any observable toxicity.[3][4][5][6] This highlights the potential for isoform-selective LIMK inhibition as a therapeutic strategy.
-
BMS-5 (LIMKi3): While a potent inhibitor of both LIMK1 and LIMK2, publicly available in vivo data on the anti-cancer efficacy of BMS-5 is limited. It has been utilized in in vivo studies related to fear memory processing in rats.[7]
Experimental Protocols
In Vivo Efficacy Study of this compound in Breast Cancer Xenograft Models
-
Animal Model: Female severe combined immunodeficient (SCID) mice.
-
Cell Lines: 4T1.2 murine mammary tumor cells and MDA-MB-231 human breast cancer cells.
-
Tumor Implantation: Cells were injected into the mammary fat pad.
-
Treatment: this compound was administered via intraperitoneal (IP) injection.
-
Efficacy Assessment: Primary tumor growth was monitored by caliper measurements. Metastasis was assessed by examining various organs for tumor lesions.
-
Pharmacodynamic Assessment: Phosphorylation of cofilin in tumor tissue was measured to confirm target engagement.
In Vivo Efficacy Study of LX7101 in a Breast Cancer Xenograft Model
-
Animal Model: Mice bearing MDA-MB-231 xenografts.
-
Efficacy Assessment: The effect on primary tumor growth and metastasis progression was evaluated.
In Vivo Efficacy Study of T56-LIMKi in a Pancreatic Cancer Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: Panc-1 human pancreatic cancer cells.
-
Tumor Implantation: Subcutaneous injection of Panc-1 cells.
-
Treatment: T56-LIMKi was administered to the mice.
-
Efficacy Assessment: Tumor size was measured to evaluate tumor growth inhibition.
-
Pharmacodynamic Assessment: Levels of phosphorylated cofilin in the tumors were analyzed.
Signaling Pathway and Experimental Workflow
The LIMK signaling pathway plays a crucial role in regulating actin dynamics, a fundamental process in cell motility and invasion. A simplified diagram of this pathway and a general workflow for assessing the in vivo efficacy of LIMK inhibitors are presented below.
Caption: The LIMK signaling pathway.
References
- 1. sdbonline.org [sdbonline.org]
- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of BMS-3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the LIM kinase (LIMK) inhibitor BMS-3 with alternative compounds. The findings are supported by published experimental data, detailed methodologies, and visual representations of key cellular pathways.
This compound is a potent small molecule inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2), crucial regulators of actin cytoskeletal dynamics. By inhibiting LIMK, this compound prevents the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This leads to increased cofilin activity and subsequent changes in the actin cytoskeleton, impacting cellular processes such as migration, invasion, and proliferation. This guide summarizes key findings related to this compound and compares its performance with other commercially available LIMK inhibitors, providing a resource for selecting the appropriate tool for research in areas such as oncology and neuroscience.
Comparative Analysis of LIMK Inhibitors
The efficacy of this compound has been evaluated alongside other well-characterized LIMK inhibitors, such as BMS-5 (also known as LIMKi 3) and TH-257. The following tables summarize their reported inhibitory activities from independent studies.
| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Assay Type | Reference |
| This compound | 5 | 6 | Kinase Assay | [1] |
| BMS-5 (LIMKi 3) | 7 | 8 | Kinase Assay | |
| TH-257 | 84 | 39 | Kinase Assay | [2] |
Table 1: In Vitro Kinase Inhibition. This table compares the half-maximal inhibitory concentration (IC50) of this compound, BMS-5, and TH-257 against LIMK1 and LIMK2. The data indicates that both this compound and BMS-5 are highly potent and show similar activity against both LIMK isoforms, while TH-257 is less potent and displays some selectivity for LIMK2.
| Compound | Cell Line | EC50 (nM) | Assay Type | Reference |
| This compound | A549 (Lung Cancer) | 154 | Cytotoxicity Assay | [1] |
| BMS-5 (LIMKi 3) | MDA-MB-231 (Breast Cancer) | Not Reported | Invasion Assay |
Table 2: Cellular Activity. This table presents the half-maximal effective concentration (EC50) of this compound in a cytotoxicity assay using the A549 human lung cancer cell line[1]. While a direct EC50 for BMS-5 in the same assay was not found, it has been shown to reduce tumor cell invasion in a 3D Matrigel assay using MDA-MB-231 breast cancer cells.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of this compound and the experimental procedures used for its validation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
References
Navigating the Landscape of LIMK Inhibition: A Comparative Guide to Small Molecule Alternatives for BMS-3
For researchers and drug development professionals investigating the intricate roles of LIM domain kinases (LIMK1 and LIMK2) in cellular processes and disease, the selection of a potent and specific small molecule inhibitor is paramount. BMS-3 has been a notable tool in this field, exhibiting strong inhibitory activity against both LIMK1 and LIMK2. However, the quest for improved selectivity, cellular efficacy, and favorable pharmacokinetic properties has driven the development of a diverse array of alternative inhibitors. This guide provides an objective comparison of this compound with other small molecule LIMK inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Comparative Efficacy of LIMK Inhibitors
The inhibitory potency of small molecules against LIMK1 and LIMK2 is a critical parameter for their use in research. The following table summarizes the half-maximal inhibitory concentration (IC50) or the negative logarithm of the IC50 (pIC50) values for this compound and a selection of its alternatives. Lower IC50 values and higher pIC50 values indicate greater potency.
| Compound | LIMK1 pIC50 | LIMK2 pIC50 | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Reference |
| This compound | 7.3 | 7.2 | 50 | 63 | [1][2] |
| BMS-4 | 7.1 | 7.0 | 79 | 100 | [3] |
| LIMKi3 (BMS-5) | 8.2 | 8.1 | 7 | 8 | [4][5][6] |
| TH-257 | 7.8 | 7.9 | 16 | 13 | [1][3] |
| LIJTF500025 | 6.1 | 8.2 | 794 | 6 | [1][3] |
| LX7101 | 6.8 | 7.7 | 158 | 20 | [3] |
| T56-LIMKi | Inactive | Inactive | >10,000 | >10,000 | [1][3] |
Note: pIC50 values are derived from various studies and experimental conditions may differ. Direct comparison of absolute values across different publications should be done with caution. A recent comparative analysis identified TH-257, LIJTF500025, and LIMKi3 as particularly potent and selective inhibitors suitable for both in vitro and in vivo studies.[3][7]
The LIMK Signaling Axis: A Key Regulator of Cytoskeletal Dynamics
LIM kinases are central players in the regulation of actin cytoskeletal dynamics.[8] They are activated by upstream kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[8] Once activated, LIMK1 and LIMK2 phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[9] This inactivation of cofilin leads to the stabilization of actin filaments, impacting a wide range of cellular processes including cell migration, morphology, and division.[10] The dysregulation of the ROCK/LIMK/cofilin signaling pathway has been implicated in various pathologies, most notably in cancer progression and metastasis.[11]
Caption: The LIMK signaling pathway, a critical regulator of actin dynamics.
Experimental Methodologies for Inhibitor Characterization
Accurate and reproducible experimental data are the bedrock of inhibitor comparison. Below are detailed protocols for key assays used to characterize the performance of LIMK inhibitors.
In Vitro Kinase Inhibition Assay (Radioactive Phosphate Incorporation)
This assay directly measures the enzymatic activity of LIMK1 and LIMK2 and their inhibition by small molecules.
Protocol:
-
Enzyme and Substrate Preparation: The kinase domains of human LIMK1 and LIMK2 are expressed as glutathione S-transferase (GST) fusion proteins in an appropriate expression system (e.g., baculovirus-infected Sf9 cells) and purified. Biotinylated full-length human destrin (cofilin) is used as the substrate.
-
Reaction Mixture: The reaction is performed in a buffer containing 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, and 1 µM total ATP (including radiolabeled [γ-³²P]ATP).
-
Inhibitor Addition: A concentration series of the test compound (e.g., this compound or its alternatives) is added to the reaction mixture.
-
Enzyme Addition and Incubation: The reaction is initiated by adding the purified GST-LIMK1 or GST-LIMK2 enzyme. The mixture is incubated at room temperature for a defined period (e.g., 30 minutes for LIMK1, 60 minutes for LIMK2).
-
Reaction Termination and Precipitation: The reaction is stopped by the addition of 20% trichloroacetic acid (TCA) containing 100 mM sodium pyrophosphate. The precipitated proteins are then harvested onto a filter plate.
-
Quantification: The amount of incorporated radioactivity is determined using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.[12]
Cellular Assay for LIMK Activity (Phospho-Cofilin Western Blot)
This assay assesses the ability of an inhibitor to block LIMK activity within a cellular context by measuring the phosphorylation of its direct substrate, cofilin.
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., A549 human lung carcinoma cells) is cultured to an appropriate confluency. The cells are then treated with a dose range of the LIMK inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 18 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated cofilin (Ser3) and total cofilin. Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phosphorylated cofilin to total cofilin is calculated for each treatment condition. The EC50 value, the concentration of the inhibitor that causes a 50% reduction in cofilin phosphorylation, can then be determined.[13]
Conclusion
The landscape of small molecule LIMK inhibitors offers a range of tools for researchers. While this compound remains a potent dual inhibitor of LIMK1 and LIMK2, several alternatives, including LIMKi3, TH-257, and LIJTF500025, have emerged with distinct potency and selectivity profiles. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired selectivity for LIMK1 versus LIMK2 and the required potency for cellular and in vivo applications. The provided data and experimental protocols serve as a valuable resource for making an informed decision in the pursuit of unraveling the complex biology of LIM kinases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]
- 5. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIMKi 3 | LIMK | Tocris Bioscience [tocris.com]
- 7. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lim kinase - Wikipedia [en.wikipedia.org]
- 9. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 10. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | LIM Kinase | TargetMol [targetmol.com]
- 13. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling BMS-3, a potent LIM domain kinase (LIMK) inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound (CAS Number: 1338247-30-5).
Key Safety and Hazard Information
This compound, with the chemical name N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-cyclopropanecarboxamide, presents specific hazards that must be understood to ensure safe handling and disposal.[1][2][3] The following table summarizes the key hazard information.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][3] |
| Hazardous to the Aquatic Environment (Chronic) | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[1][3] |
Experimental Protocols for Disposal
The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all applicable local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Segregation and Labeling:
-
Unused or waste this compound, including contaminated labware (e.g., vials, pipette tips), should be segregated from general laboratory waste.
-
Collect all this compound waste in a designated, well-sealed, and clearly labeled hazardous waste container. The label should include the chemical name, CAS number, and appropriate hazard pictograms (e.g., GHS07 for acute toxicity).
-
-
Consult Safety Data Sheet (SDS):
-
Before initiating any disposal procedure, always consult the most current Safety Data Sheet (SDS) for this compound.[1] The SDS provides comprehensive information on handling, storage, and disposal.
-
-
Contact a Licensed Waste Disposal Service:
-
Engage a certified hazardous waste disposal company to collect and manage the this compound waste. Provide them with a copy of the SDS to ensure they are fully aware of the material's hazards.
-
-
Avoid Environmental Release:
-
Personal Protective Equipment (PPE):
-
When handling this compound waste, always wear appropriate PPE, including safety glasses, gloves, and a lab coat, to prevent accidental exposure.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
